Product packaging for Hpk1-IN-24(Cat. No.:)

Hpk1-IN-24

Cat. No.: B12410329
M. Wt: 331.3 g/mol
InChI Key: KSWBAYVYDDFVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hpk1-IN-24 is a useful research compound. Its molecular formula is C19H14FN5 and its molecular weight is 331.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14FN5 B12410329 Hpk1-IN-24

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H14FN5

Molecular Weight

331.3 g/mol

IUPAC Name

5-(2-fluoro-6-methylphenyl)-3-(1-methylpyrazol-4-yl)-1H-indazole-6-carbonitrile

InChI

InChI=1S/C19H14FN5/c1-11-4-3-5-16(20)18(11)14-7-15-17(6-12(14)8-21)23-24-19(15)13-9-22-25(2)10-13/h3-7,9-10H,1-2H3,(H,23,24)

InChI Key

KSWBAYVYDDFVFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C2=CC3=C(C=C2C#N)NN=C3C4=CN(N=C4)C

Origin of Product

United States

Foundational & Exploratory

Hpk1-IN-24 mechanism of action in T cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors in T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T cell receptor (TCR) signaling.[2] Upon TCR engagement, HPK1 is activated and initiates a negative feedback loop that dampens T cell activation, proliferation, and cytokine production.[3][4] This immunosuppressive role makes HPK1 an attractive therapeutic target for enhancing anti-tumor immunity.[3] Genetic ablation or pharmacological inhibition of HPK1 has been shown to augment T cell responses and improve tumor control in preclinical models.[1][4]

This technical guide details the mechanism of action of potent, selective small-molecule HPK1 inhibitors in T cells. While this document is written in the context of "Hpk1-IN-24," the specific data for this compound is not extensively available in public literature. Therefore, this guide synthesizes data from well-characterized preclinical HPK1 inhibitors such as KHK-6, PF-07265028, and other proprietary compounds to illustrate the core mechanism of action.

The Role of HPK1 in T Cell Receptor Signaling

T cell activation is initiated by the engagement of the TCR with peptide-MHC complexes on antigen-presenting cells. This triggers a signaling cascade that, if the signal strength is sufficient, results in T cell proliferation, differentiation, and effector functions. HPK1 acts as a crucial checkpoint in this pathway to prevent over-activation.

The key steps involving HPK1 are:

  • TCR Activation and HPK1 Recruitment: Following TCR stimulation, HPK1 is recruited to the signaling complex, where it interacts with the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1]

  • Phosphorylation of SLP-76: Activated HPK1 phosphorylates SLP-76 at a specific residue, Serine 376 (S376).[5][6]

  • SLP-76 Degradation: The phosphorylation of SLP-76 at S376 creates a binding site for 14-3-3 proteins. This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][5]

  • Signal Attenuation: As a central scaffold in the TCR signaling cascade, the degradation of SLP-76 dismantles the complex and attenuates downstream signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[4][6] This effectively raises the activation threshold for the T cell.

HPK1_Signaling_Pathway HPK1-Mediated Negative Regulation of TCR Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Stimulation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1_inactive HPK1 (Inactive) SLP76->HPK1_inactive Recruits & Activates PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK SLP76->ERK SLP76_p pSLP-76 (S376) HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active HPK1_active->SLP76 Phosphorylates S376 HPK1_active->SLP76_p pPLCg1 pPLCγ1 PLCg1->pPLCg1 pPLCg1->ERK pERK pERK ERK->pERK Transcription Gene Transcription (IL-2, IFN-γ) pERK->Transcription Ub Ubiquitin Ligases Degradation SLP-76 Degradation Ub->Degradation Proteasome Proteasome Proteasome->Degradation SLP76_p->Ub Degradation->SLP76 Inhibits Signal Transduction

Caption: HPK1 phosphorylates SLP-76, leading to its degradation and attenuation of TCR signaling.

Mechanism of Action of this compound and Other HPK1 Inhibitors

Small-molecule HPK1 inhibitors, including compounds like KHK-6, are designed as ATP-competitive inhibitors.[5] They bind to the ATP-binding pocket of the HPK1 kinase domain, preventing the phosphorylation of its downstream substrates.

The mechanism unfolds as follows:

  • Inhibition of Kinase Activity: The inhibitor occupies the active site of HPK1, blocking its catalytic function.

  • Prevention of SLP-76 Phosphorylation: By inhibiting HPK1, the phosphorylation of SLP-76 at Ser376 is prevented.[5]

  • Stabilization of TCR Signaling Complex: Without the S376 phosphorylation mark, SLP-76 is not targeted for ubiquitination and degradation. This stabilizes the SLP-76 scaffold and sustains the downstream signaling cascade.

  • Enhanced T Cell Response: The sustained signaling results in enhanced T cell activation, marked by increased expression of activation markers (CD25, CD69), robust proliferation, and significantly elevated production of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][7] This effectively lowers the T cell activation threshold, allowing for responses to weaker antigenic stimuli.[8]

HPK1_Inhibitor_MoA Effect of HPK1 Inhibitor on TCR Signaling cluster_cytoplasm Cytoplasm cluster_response Cellular Response HPK1_Inhibitor This compound (HPK1 Inhibitor) HPK1_active HPK1 (Active) HPK1_Inhibitor->HPK1_active Inhibits TCR_Signal TCR Signal TCR_Signal->HPK1_active Activates SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates SLP76_p pSLP-76 (S376) HPK1_active->SLP76_p Blocked by Inhibitor Downstream_Signaling Sustained Downstream Signaling (pERK, pPLCγ1) SLP76->Downstream_Signaling Stabilized SLP76_degradation SLP-76 Degradation SLP76_p->SLP76_degradation T_Cell_Activation Enhanced T Cell Activation - Increased IL-2, IFN-γ - Increased Proliferation - Increased Cytotoxicity Downstream_Signaling->T_Cell_Activation

Caption: HPK1 inhibitors block SLP-76 phosphorylation, stabilizing TCR signaling for enhanced T cell activation.

Quantitative Data Summary

The efficacy of HPK1 inhibitors has been quantified through various in vitro assays. The tables below summarize representative data from studies on different HPK1 inhibitors.

Table 1: Biochemical and Cellular Potency of HPK1 Inhibitors

Compound Assay Type Target Result (IC50) Reference
KHK-6 Kinase Assay HPK1 20 nM [5][9]
PF-07265028 Cellular Assay pSLP-76 (S376) Inhibition Dose-dependent [3]

| Compound 1 | Cellular Assay | pSLP-76 (S376) Inhibition | Dose-dependent |[1] |

Table 2: Functional Effects of HPK1 Inhibitors on Human T Cells

Compound Cell Type Assay Outcome Reference
KHK-6 Human PBMCs Cytokine Production (CD3/CD28 stim) Significant increase in IL-2, IFN-γ, TNF-α [5]
KHK-6 Human CD4+/CD8+ T cells Activation Markers (CD3/CD28 stim) Increased proportion of CD25+, CD69+, HLA-DR+ cells [5]
CompK Human CD8+ T cells IFN-γ Secretion Concentration-dependent increase [8]
CompK Human CD3+ T cells Cytokine Production (in presence of PGE2/NECA) Reversed suppression of IL-2 and IFN-γ [8]
HPK1 Inhibitors Human PBMCs IL-2 Production Enhanced IL-2 production [7][10]

| KHK-6 | Co-culture (PBMCs + Tumor Cells) | T-cell mediated killing (SKOV3, A549) | Significantly enhanced killing activity |[5][9] |

Reversal of TME-Induced Immunosuppression

The tumor microenvironment (TME) contains immunosuppressive factors like prostaglandin E2 (PGE2) and adenosine, which can dampen T cell activity.[1][8] These molecules often signal through G protein-coupled receptors (GPCRs), leading to increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA, in turn, can activate HPK1, contributing to T cell suppression.[1] Pharmacological inhibition of HPK1 has been shown to make T cells resistant to the suppressive effects of PGE2 and adenosine, restoring their effector functions even within an inhibitory environment.[1][8]

Experimental Protocols

Detailed methodologies are crucial for assessing the mechanism and efficacy of HPK1 inhibitors.

1. HPK1 Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of the inhibitor required to reduce HPK1 kinase activity by 50%.

  • Methodology: Recombinant HPK1 enzyme is incubated with a kinase substrate (e.g., a generic peptide or SLP-76 fragment) and ATP in the presence of varying concentrations of the inhibitor. The reaction is allowed to proceed for a set time, and the amount of phosphorylated substrate is quantified, typically using radiometric (³³P-ATP) or fluorescence-based methods. The IC50 value is calculated from the dose-response curve.

2. Cellular pSLP-76 (S376) Inhibition Assay

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T cell line (e.g., Jurkat) are pre-incubated with various concentrations of the HPK1 inhibitor for 1-24 hours.[4][6]

    • Cells are then stimulated with anti-CD3/CD28 antibodies for a short period (e.g., 5-30 minutes) to activate the TCR pathway.

    • Cells are immediately lysed (for Western Blot) or fixed and permeabilized (for Flow Cytometry).

    • The levels of phosphorylated SLP-76 (S376) are measured using a phospho-specific antibody. Total SLP-76 and a housekeeping protein (e.g., β-actin) are used for normalization in Western Blots.

3. T Cell Activation and Cytokine Production Assay

  • Objective: To measure the functional consequence of HPK1 inhibition on T cell effector functions.

  • Methodology:

    • Isolated human PBMCs or purified CD4+/CD8+ T cells are cultured in the presence of the HPK1 inhibitor.[1][11]

    • Cells are stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

    • For Activation Markers: After 24-72 hours, cells are stained with fluorescently-labeled antibodies against surface markers like CD69, CD25, and HLA-DR and analyzed by flow cytometry.[5]

    • For Cytokine Production: Supernatants are collected after 24-72 hours, and the concentrations of key cytokines (IL-2, IFN-γ, TNF-α) are measured using ELISA or a multiplex cytokine bead array (CBA).[11]

4. T-cell Mediated Cytotoxicity Assay

  • Objective: To assess whether enhanced T cell activation translates to improved killing of target tumor cells.

  • Methodology:

    • Effector T cells (PBMCs or purified T cells) are pre-treated with the HPK1 inhibitor and activated with anti-CD3/CD28 beads for 24 hours.[9]

    • Target tumor cells (e.g., SKOV3, A549) are labeled with a fluorescent dye (e.g., Calcein-AM or a live-cell imaging green dye).[9]

    • Effector and target cells are co-cultured at a specific ratio (e.g., 5:1). A cell death marker (e.g., Annexin V dye) is added.

    • The co-culture is monitored over time using live-cell imaging (e.g., IncuCyte system). The percentage of dead target cells (double-positive for cell dye and death marker) is quantified.[9]

Experimental_Workflow General Workflow for Assessing HPK1 Inhibitor Activity cluster_assays Downstream Assays start Isolate Human PBMCs or T Cells pretreat Pre-treat cells with This compound (dose range) start->pretreat stimulate Stimulate with anti-CD3/CD28 pretreat->stimulate phospho Short-term (5-30 min) Fix/Lyse for pSLP-76 (Flow/Western) stimulate->phospho activation 24-72 hours Stain for CD69/CD25 (Flow Cytometry) stimulate->activation cytokine 24-72 hours Collect Supernatant (ELISA/CBA) stimulate->cytokine cytotoxicity Co-culture with Tumor Cells (Live-cell Imaging) stimulate->cytotoxicity

Caption: Workflow for evaluating HPK1 inhibitors, from cell treatment to functional endpoint analysis.

Conclusion

Inhibitors of HPK1, such as this compound, act by blocking the kinase's ability to phosphorylate its key substrate, SLP-76, within the T cell. This action prevents the negative feedback loop that normally dampens T cell receptor signaling. The resulting stabilization of the TCR signalosome leads to a lower threshold for T cell activation, enhanced proliferation, increased production of effector cytokines, and more potent anti-tumor cytotoxicity. Furthermore, these inhibitors can overcome key immunosuppressive signals present in the tumor microenvironment. This multi-faceted mechanism of action positions HPK1 inhibition as a promising strategy in cancer immunotherapy, both as a monotherapy and in combination with other modalities like checkpoint inhibitors.

References

Hpk1-IN-24: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of Hpk1-IN-24, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document details the scientific journey from initial hit identification to the development of a promising preclinical candidate for cancer immunotherapy, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Executive Summary

This compound, also known as BMS compound 24, is a small molecule inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling. By inhibiting HPK1, this compound has the potential to enhance anti-tumor immunity. Developed by Bristol Myers Squibb, the discovery of this compound originated from a high-throughput screening hit identified from an unrelated IRAK4 kinase inhibitor program. Through a structure-based drug design and optimization campaign, this compound emerged as a potent and selective tool compound with favorable oral bioavailability. This guide will elaborate on the discovery rationale, synthesis pathway, and the key in vitro and in vivo characterization of this compound.

Discovery of this compound

The discovery of this compound was initiated by the identification of a hit compound from a historical kinome selectivity screening of an IRAK4 inhibitor program. This initial hit, while showing inhibitory activity against HPK1, lacked the desired selectivity. The subsequent lead optimization program focused on improving potency against HPK1 while enhancing selectivity over other kinases, particularly those within the MAP4K family.

A homology model of the HPK1 kinase domain, based on the crystal structure of MST1, was instrumental in guiding the structure-based design efforts. This computational approach, coupled with iterative chemical synthesis and biological testing, led to the identification of the isofuranone scaffold as a promising core for HPK1 inhibition. Further optimization of this scaffold to improve metabolic stability and pharmacokinetic properties culminated in the selection of this compound as a lead candidate.

HPK1 Signaling Pathway

HPK1 is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates SLP-76 at Ser376, leading to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of the TCR signaling complex. This dampens the T-cell response. Inhibition of HPK1 by molecules like this compound blocks this phosphorylation event, thereby sustaining TCR signaling and enhancing T-cell activation and anti-tumor immunity.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive recruits HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active activates SLP76 SLP-76 HPK1_active->SLP76 phosphorylates Hpk1_IN_24 This compound Hpk1_IN_24->HPK1_active inhibits pSLP76 pSLP-76 (Ser376) T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Fourteen_three_three 14-3-3 pSLP76->Fourteen_three_three recruits Degradation Signal Termination & Degradation Fourteen_three_three->Degradation

HPK1 Signaling Pathway and Point of Inhibition
Discovery Workflow

The discovery of this compound followed a structured workflow, beginning with a high-throughput screen and progressing through computational modeling, chemical optimization, and a cascade of in vitro and in vivo assays.

Discovery_Workflow HTS High-Throughput Screening (IRAK4 Program) Hit_ID Hit Identification HTS->Hit_ID Homology_Modeling HPK1 Homology Modeling (MST1 template) Hit_ID->Homology_Modeling SBDD Structure-Based Drug Design Homology_Modeling->SBDD Lead_Opt Lead Optimization (Potency, Selectivity, PK) SBDD->Lead_Opt Biochemical_Assay Biochemical Assay (HPK1 IC50) Lead_Opt->Biochemical_Assay Cellular_Assay Cellular Assay (pSLP-76 IC50) Biochemical_Assay->Cellular_Assay In_Vivo In Vivo Efficacy (Syngeneic Mouse Model) Cellular_Assay->In_Vivo Hpk1_IN_24 This compound (Compound 24) In_Vivo->Hpk1_IN_24

This compound Discovery Workflow

Synthesis Pathway of this compound

The synthesis of this compound is described in patent WO2019051199A1 as "example 51". The key steps involve the construction of the core heterocyclic system followed by amide coupling.

A detailed, step-by-step experimental protocol for the synthesis of this compound is provided in Section 5.2.

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Final Assembly Start Starting Materials Intermediate1 Key Intermediate A Start->Intermediate1 Multi-step synthesis Intermediate2 Key Intermediate B Intermediate1->Intermediate2 Amide_Coupling Amide Coupling Intermediate2->Amide_Coupling Hpk1_IN_24 This compound Amide_Coupling->Hpk1_IN_24 Final Product

The Role of HPK1-IN-24 in Cancer Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of immune cell activation, positioning it as a key target for cancer immunotherapy. By dampening the signaling pathways in T cells, B cells, and dendritic cells (DCs), HPK1 effectively curtails the anti-tumor immune response. The inhibition of HPK1, therefore, presents a promising strategy to unleash the full potential of the immune system against malignancies. This technical guide delves into the role of HPK1 inhibition in cancer immunotherapy, with a specific focus on the preclinical tool compound, Hpk1-IN-24. While specific in-depth preclinical data for this compound is limited in the public domain beyond its initial characterization, this document will leverage available information and data from analogous potent and selective HPK1 inhibitors to provide a comprehensive overview of the mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate this class of inhibitors.

Introduction: HPK1 as a Key Immune Checkpoint

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[1] It functions as an intracellular checkpoint, negatively regulating the signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[1][2] Genetic knockout or kinase-dead mouse models of HPK1 have demonstrated enhanced T-cell activation, increased production of pro-inflammatory cytokines, and robust anti-tumor immunity.[3] These findings have spurred the development of small molecule inhibitors targeting HPK1's kinase activity as a novel cancer immunotherapy approach.[4][5] this compound is a known inhibitor of HPK1 with a reported Ki of 100 nM.[4]

Mechanism of Action: Releasing the Brakes on T-Cell Activation

HPK1 exerts its immunosuppressive effects primarily through the phosphorylation of key signaling adaptors. Upon T-cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse and, once activated, phosphorylates the SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) adaptor protein at Serine 376.[6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and degradation of SLP-76.[6] The net result is an attenuation of downstream signaling pathways, including the activation of PLCγ1 and ERK, which are crucial for T-cell activation, proliferation, and cytokine production.[6]

By inhibiting the kinase activity of HPK1, compounds like this compound prevent the phosphorylation of SLP-76. This action stabilizes the TCR signaling complex, leading to a more robust and sustained T-cell response, characterized by increased proliferation and secretion of effector cytokines such as IL-2 and IFN-γ.[7][8]

HPK1_Signaling_Pathway cluster_TCell T-Cell TCR TCR Lck Lck TCR->Lck Activates Antigen Antigen Antigen->TCR Engagement ZAP70 ZAP70 Lck->ZAP70 Activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates HPK1 HPK1 LAT_SLP76->HPK1 Recruits & Activates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates ERK ERK LAT_SLP76->ERK Activates pSLP76 pSLP-76 (Ser376) HPK1->LAT_SLP76 Phosphorylates SLP-76 Hpk1_IN_24 This compound Hpk1_IN_24->HPK1 Inhibits T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->T_Cell_Activation ERK->T_Cell_Activation Degradation Complex Dissociation & Degradation pSLP76->Degradation Leads to

Figure 1: HPK1 Signaling Pathway in T-Cell Activation.

Preclinical Data of Potent HPK1 Inhibitors

Due to the limited availability of comprehensive public data for this compound, this section presents a summary of preclinical data from other well-characterized, potent, and selective small molecule HPK1 inhibitors to illustrate the expected profile of this class of compounds.

Biochemical and Cellular Activity

Potent HPK1 inhibitors typically exhibit strong activity in both biochemical and cellular assays. The inhibitory potential is first assessed in enzymatic assays, followed by cell-based assays to determine target engagement and functional outcomes.

Compound IDHPK1 IC50/Ki (nM)pSLP-76 (Ser376) Cellular EC50 (nM)IL-2 Production Cellular EC50 (nM)Reference
This compound 100 (Ki)Not ReportedNot Reported[4]
Compound from Insilico Medicine 10.4 (IC50)Not Reported (inhibition at 100 mg/kg)Not Reported
EMD Serono Compound 0.2 (IC50)31.5
Gilead Compound Sub-nanomolar (IC50)Not Reported (robust inhibition)Not Reported[7]
CFI-402411 4.0 (IC50)Not ReportedNot Reported[8]
In Vivo Anti-Tumor Efficacy

The ultimate goal of HPK1 inhibition is to enhance the anti-tumor immune response in vivo. This is typically evaluated in syngeneic mouse tumor models, both as a monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.

Compound IDMouse ModelDosingMonotherapy TGI (%)Combination with anti-PD-1 TGI (%)Reference
Compound from Insilico Medicine CT2630 mg/kg, p.o., BID4295
BMS Compound 24 Not specified100 mpk, p.o., BIDNot ReportedTumor clearance
RAPT Therapeutics Compound Not specifiedOralDecreased tumor growthEnhanced effect[5]

TGI: Tumor Growth Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of HPK1 inhibitors.

HPK1 Kinase Activity Assay (Biochemical)

This assay measures the direct inhibition of HPK1 enzymatic activity by a test compound.

Principle: A luminescent kinase assay, such as ADP-Glo™, can be used. This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant human HPK1 enzyme and the substrate (e.g., myelin basic protein or a specific peptide) in the reaction buffer.

    • Prepare a solution of ATP at a concentration near the Km for HPK1.

    • Serially dilute the test compound (e.g., this compound) in DMSO and then in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution.

    • Add the HPK1 enzyme and substrate mixture to all wells except the negative control.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit reagents according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare HPK1 Enzyme, Substrate, and ATP C Combine Reagents and Inhibitor in Plate A->C B Serially Dilute This compound B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagents D->E F Read Luminescence E->F G Calculate IC50 F->G

Figure 2: Biochemical HPK1 Kinase Assay Workflow.

Cellular Phospho-SLP76 (pSLP-76) Assay

This assay measures the ability of a compound to inhibit the phosphorylation of HPK1's direct substrate, SLP-76, in a cellular context.

Principle: Human T-cells or a T-cell line (e.g., Jurkat) are stimulated to activate the TCR signaling pathway, leading to HPK1-mediated phosphorylation of SLP-76. The level of pSLP-76 is then quantified, typically by ELISA or flow cytometry.

Protocol:

  • Cell Culture and Treatment:

    • Culture human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells.

    • Pre-incubate the cells with serially diluted this compound for a specified time (e.g., 1-2 hours).

  • T-Cell Stimulation:

    • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to activate the TCR pathway.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and pSLP-76 Quantification (ELISA):

    • Lyse the cells to release intracellular proteins.

    • Use a sandwich ELISA kit to capture total SLP-76 and detect the phosphorylated form (Ser376) with a specific antibody.

    • Develop the signal and read the absorbance on a plate reader.

  • Data Analysis:

    • Normalize the pSLP-76 signal to the total protein concentration or cell number.

    • Calculate the percentage of inhibition of pSLP-76 phosphorylation for each compound concentration.

    • Determine the EC50 value.

T-Cell Proliferation and Cytokine Production Assays

These functional assays assess the downstream consequences of HPK1 inhibition on T-cell effector functions.

Principle: T-cells are stimulated in the presence of an HPK1 inhibitor, and their proliferation and production of key cytokines (e.g., IL-2, IFN-γ) are measured.

Protocol:

  • T-Cell Isolation and Staining (for proliferation):

    • Isolate human PBMCs or purified T-cells.

    • For proliferation, label the cells with a fluorescent dye such as CFSE (Carboxyfluorescein succinimidyl ester).

  • Cell Culture and Treatment:

    • Plate the T-cells and treat with serially diluted this compound.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

  • Incubation:

    • Incubate the cells for 48-72 hours at 37°C.

  • Analysis:

    • Cytokine Production: Collect the cell culture supernatant and measure the concentration of IL-2 and IFN-γ using ELISA or a multiplex bead-based assay (e.g., Luminex).

    • Proliferation: Harvest the cells and analyze the dilution of the CFSE dye by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

  • Data Analysis:

    • For cytokine production, determine the EC50 value for the enhancement of cytokine release.

    • For proliferation, quantify the percentage of divided cells at each compound concentration.

TCell_Function_Workflow cluster_setup Experiment Setup cluster_analysis Analysis A Isolate Human PBMCs or T-Cells B Label with CFSE (for Proliferation) A->B C Plate Cells with This compound & Stimulate B->C D Incubate for 48-72 hours C->D E Collect Supernatant D->E G Harvest Cells D->G F Measure Cytokines (ELISA) E->F H Analyze CFSE Dilution (Flow Cytometry) G->H

Figure 3: T-Cell Functional Assay Workflow.

Conclusion and Future Directions

The inhibition of HPK1 represents a compelling strategy in cancer immunotherapy. By targeting a key intracellular negative regulator of T-cell activation, small molecule inhibitors like this compound have the potential to restore and enhance anti-tumor immunity. The preclinical data from analogous compounds demonstrate that potent and selective HPK1 inhibitors can effectively increase T-cell proliferation and cytokine production, leading to significant tumor growth inhibition, particularly in combination with existing checkpoint blockade therapies.

Future research will likely focus on the continued development of highly selective and orally bioavailable HPK1 inhibitors for clinical evaluation. Further investigation into the role of HPK1 in other immune cell subsets and the identification of predictive biomarkers for patient selection will be crucial for the successful clinical translation of this promising therapeutic approach. The detailed experimental protocols provided in this guide serve as a foundation for the continued preclinical characterization of novel HPK1 inhibitors.

References

Hpk1-IN-24: A Technical Guide to Target Engagement and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and binding affinity of Hpk1-IN-24, a known inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling, making it a compelling target for immuno-oncology. This compound, identified as example 51 in patent WO2019051199A1, has been characterized as a potent inhibitor of this kinase.[1] This document outlines the available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's interaction with its target, HPK1.

Table 1: this compound Binding Affinity

ParameterValueSource
Ki 100 nMWO2019051199A1[1]

Table 2: this compound Biochemical and Cellular Potency (Data Not Publicly Available)

While the inhibitory constant (Ki) is known, specific IC50 (biochemical) and EC50 (cellular) values for this compound are not currently available in the public domain. This table is provided as a template for such data.

Assay TypeParameterValue
Biochemical IC50 vs. HPK1Not Available
Cellular EC50 (pSLP-76)Not Available
Cellular EC50 (IL-2 Secretion)Not Available

HPK1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Ser376 residue. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the disassembly of the TCR signaling complex and dampened T-cell activation, including reduced proliferation and cytokine production (e.g., IL-2). Inhibition of HPK1 is expected to block this negative feedback loop, thereby enhancing T-cell responses.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 SLP76 SLP-76 HPK1->SLP76 Phosphorylates Hpk1_IN_24 This compound Hpk1_IN_24->HPK1 Inhibits pSLP76 pSLP-76 (Ser376) Fourteen33 14-3-3 pSLP76->Fourteen33 Recruits Signal_Complex TCR Signaling Complex Disassembly Fourteen33->Signal_Complex Induces T_Cell_Activation T-Cell Activation Signal_Complex->T_Cell_Activation Inhibits IL2 IL-2 Production T_Cell_Activation->IL2 Leads to

Caption: HPK1 signaling pathway in T-cell activation.

Experimental Protocols

The following sections describe generalized protocols that are commonly employed to characterize the binding and activity of HPK1 inhibitors like this compound.

Biochemical Kinase Assay (for Ki/IC50 Determination)

Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of purified HPK1. A common method is a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

Methodology:

  • Reagents: Purified recombinant HPK1 enzyme, a suitable substrate (e.g., a peptide derived from SLP-76), ATP, and TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a fluorescently tagged acceptor).

  • Procedure:

    • The inhibitor (this compound) is serially diluted and incubated with the HPK1 enzyme.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the TR-FRET detection reagents are added.

    • After an incubation period, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (HPK1, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Incubate_Inhibitor_Enzyme Incubate this compound with HPK1 Enzyme Prepare_Reagents->Incubate_Inhibitor_Enzyme Initiate_Reaction Initiate Kinase Reaction (Add Substrate + ATP) Incubate_Inhibitor_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at RT Initiate_Reaction->Incubate_Reaction Stop_Reaction_Add_Detection Stop Reaction & Add TR-FRET Reagents Incubate_Reaction->Stop_Reaction_Add_Detection Incubate_Detection Incubate for Detection Stop_Reaction_Add_Detection->Incubate_Detection Read_Signal Read TR-FRET Signal Incubate_Detection->Read_Signal Analyze_Data Analyze Data (Calculate IC50/Ki) Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a biochemical kinase assay.

Cellular Target Engagement Assay (pSLP-76)

This type of assay measures the ability of the inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Methodology:

  • Cell Lines: Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Procedure:

    • Cells are pre-incubated with various concentrations of this compound.

    • T-cell activation is stimulated using anti-CD3/CD28 antibodies or other stimuli.

    • After a short stimulation period, the cells are lysed to release cellular proteins.

    • The level of phosphorylated SLP-76 (pSLP-76) in the lysate is quantified using methods such as ELISA, Western Blot, or homogeneous assays like TR-FRET or AlphaLISA.

  • Data Analysis: The pSLP-76 signal is normalized to the total amount of SLP-76 or a housekeeping protein. The normalized signal is then plotted against the inhibitor concentration to determine the EC50 value.

Cellular_Assay_Workflow Start Start Culture_Cells Culture Jurkat Cells or PBMCs Start->Culture_Cells Pretreat_Inhibitor Pre-treat cells with This compound Culture_Cells->Pretreat_Inhibitor Stimulate_Cells Stimulate T-Cell Activation (e.g., anti-CD3/CD28) Pretreat_Inhibitor->Stimulate_Cells Lyse_Cells Lyse Cells Stimulate_Cells->Lyse_Cells Quantify_pSLP76 Quantify pSLP-76 (ELISA, TR-FRET, etc.) Lyse_Cells->Quantify_pSLP76 Analyze_Data Analyze Data (Calculate EC50) Quantify_pSLP76->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cellular pSLP-76 assay.

Functional Cellular Assay (IL-2 Secretion)

This assay assesses the functional consequence of HPK1 inhibition by measuring the production of IL-2, a key cytokine in T-cell proliferation and activation.

Methodology:

  • Cells: Typically performed with primary human PBMCs.

  • Procedure:

    • PBMCs are incubated with a range of concentrations of this compound.

    • The cells are stimulated to activate T-cells (e.g., with anti-CD3/CD28 beads).

    • The cells are incubated for a longer period (e.g., 24-72 hours) to allow for cytokine production and secretion.

    • The cell culture supernatant is collected.

    • The concentration of IL-2 in the supernatant is measured using an ELISA or a bead-based immunoassay (e.g., Luminex).

  • Data Analysis: The amount of IL-2 produced is plotted against the inhibitor concentration to calculate the EC50, the concentration at which the inhibitor potentiates IL-2 secretion by 50% of the maximum effect.

Functional_Assay_Workflow Start Start Isolate_PBMCs Isolate PBMCs from Healthy Donors Start->Isolate_PBMCs Incubate_Inhibitor Incubate PBMCs with This compound Isolate_PBMCs->Incubate_Inhibitor Stimulate_TCells Stimulate T-Cells (e.g., anti-CD3/CD28) Incubate_Inhibitor->Stimulate_TCells Incubate_Long Incubate for 24-72h Stimulate_TCells->Incubate_Long Collect_Supernatant Collect Supernatant Incubate_Long->Collect_Supernatant Measure_IL2 Measure IL-2 Levels (ELISA) Collect_Supernatant->Measure_IL2 Analyze_Data Analyze Data (Calculate EC50) Measure_IL2->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an IL-2 secretion assay.

References

Investigating the Signaling Cascade Downstream of Hpk1-IN-24: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition presents a promising strategy for enhancing anti-tumor immunity. Hpk1-IN-24 is a potent inhibitor of HPK1 with a reported Ki of 100 nM.[1] This technical guide provides an in-depth exploration of the signaling cascade downstream of HPK1 and the consequences of its inhibition by this compound. We will detail the molecular mechanisms, present quantitative data from relevant studies, and provide comprehensive experimental protocols for key assays.

The Role of Hpk1 in T-Cell Receptor (TCR) Signaling: A Negative Feedback Loop

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated to orchestrate an immune response. HPK1 plays a crucial role in dampening this signal to prevent excessive T-cell activation and maintain immune homeostasis.[2][3] The activation of HPK1 itself is a multi-step process involving its recruitment to lipid rafts and subsequent phosphorylation by key signaling molecules such as Lck, ZAP-70, and Protein Kinase D (PKD), in addition to autophosphorylation.[4][5]

Once activated, HPK1 acts as a crucial brake on the TCR signaling pathway primarily through the phosphorylation of the adapter protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at serine 376.[6][7][8] This phosphorylation event creates a binding site for 14-3-3 proteins. The recruitment of 14-3-3 proteins to phosphorylated SLP-76 leads to the dissociation of the SLP-76/LAT (Linker for Activation of T-cells) signalosome. This dissociation is a critical step in terminating the TCR signal, as it ultimately results in the ubiquitination and subsequent proteasomal degradation of SLP-76.[9]

The inhibition of HPK1 by a small molecule inhibitor like this compound effectively removes this braking mechanism. By preventing the phosphorylation of SLP-76 at Ser376, this compound allows for a more sustained and robust downstream signal, leading to enhanced T-cell activation, cytokine production, and proliferation.[3][10]

Downstream Consequences of Hpk1 Inhibition

The inhibition of HPK1 by compounds such as this compound leads to a series of measurable downstream effects that collectively enhance T-cell function. These consequences include:

  • Increased Tyrosine Phosphorylation of Key Signaling Molecules: With the negative feedback loop disrupted, the tyrosine phosphorylation of critical signaling intermediates like SLP-76, Phospholipase C-γ1 (PLC-γ1), and Extracellular signal-regulated kinase (ERK) is enhanced and sustained.[6][11]

  • Persistent Calcium Flux: The enhanced PLC-γ1 activity leads to a more persistent mobilization of intracellular calcium, a key second messenger in T-cell activation.[6]

  • Augmented Cytokine Production: Inhibition of HPK1 results in a significant increase in the production of key pro-inflammatory and T-cell activating cytokines, most notably Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[10][11]

  • Enhanced T-Cell Proliferation and Effector Function: The culmination of these signaling events is an increase in T-cell proliferation and the potentiation of their effector functions, which are critical for an effective anti-tumor immune response.[12][13]

Quantitative Data on Hpk1 Inhibition

InhibitorAssay TypeTarget/ReadoutIC50 / EC50Reference Compound(s) Performance
Compound 1 Biochemical Kinase AssayHPK1 Kinase Activity0.0465 nMN/A
Cellular Assay (ELISA)pSLP-76 (Ser376) Inhibition< 0.02 µMN/A
Compound 22 IL-2 Production (Human PBMCs)IL-2 Release226 nMN/A
KHK-6 Biochemical Kinase AssayHPK1 Kinase Activity20 nMN/A
Cellular AssaypSLP-76 (Ser376) InhibitionNot specifiedN/A
IL-2 Production (Jurkat cells)IL-2 ReleaseEnhanced at 0.3 µMN/A
A-745 Cellular AssayT-cell Proliferation & Cytokine Prod.Not specifiedPhenocopies Hpk1-deficient cells

Note: The data presented is for various HPK1 inhibitors and is intended to be representative of the quantitative effects of inhibiting the HPK1 signaling pathway.

Signaling Pathways and Experimental Workflows

Hpk1-Mediated Negative Regulation of TCR Signaling

Hpk1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates Hpk1 Hpk1 ZAP70->Hpk1 Activates Signalosome SLP-76/LAT Signalosome LAT->Signalosome Hpk1_active Active Hpk1 Hpk1->Hpk1_active SLP76 SLP-76 Hpk1_active->SLP76 Phosphorylates (Ser376) pSLP76_S376 pSLP-76 (S376) SLP76->pSLP76_S376 SLP76->Signalosome Prot_14_3_3 14-3-3 pSLP76_S376->Prot_14_3_3 Recruits Ub Ubiquitin pSLP76_S376->Ub Ubiquitination Prot_14_3_3->Signalosome Dissociates Proteasome Proteasome Ub->Proteasome Targets for Degradation Degradation Proteasome->Degradation PLCg1 PLC-γ1 pPLCg1 pPLC-γ1 PLCg1->pPLCg1 Erk Erk pErk pErk Erk->pErk Hpk1_IN_24 This compound Hpk1_IN_24->Hpk1_active Inhibits Signalosome->PLCg1 Activates Signalosome->Erk Activates

Caption: Hpk1 signaling cascade in T-cells.

Experimental Workflow for Assessing Hpk1 Inhibitor Activity

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay HPK1 Kinase Assay (e.g., ADP-Glo) IC50_determination IC50 Determination KinaseAssay->IC50_determination CellCulture T-cell Culture (e.g., Jurkat, PBMCs) InhibitorTreatment This compound Treatment CellCulture->InhibitorTreatment Stimulation TCR Stimulation (e.g., anti-CD3/CD28) pSLP76_Assay pSLP-76 (S376) Assay (e.g., ELISA, Western Blot) Stimulation->pSLP76_Assay CytokineAssay Cytokine Release Assay (e.g., IL-2 ELISA) Stimulation->CytokineAssay InhibitorTreatment->Stimulation EC50_determination EC50 Determination pSLP76_Assay->EC50_determination CytokineAssay->EC50_determination

Caption: Workflow for Hpk1 inhibitor evaluation.

Detailed Experimental Protocols

Biochemical HPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound (or other inhibitors)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 2 µL of HPK1 enzyme solution.

  • Add 2 µL of a substrate/ATP mix (containing MBP and ATP).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the HPK1 kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular pSLP-76 (Ser376) Phosphorylation Assay (ELISA-based)

This protocol describes a cell-based ELISA to measure the phosphorylation of SLP-76 at Ser376 in response to TCR stimulation and HPK1 inhibition.

Materials:

  • Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-CD3 and anti-CD28 antibodies for stimulation

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • pSLP-76 (Ser376) specific ELISA kit

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Seed Jurkat cells or PBMCs in a 96-well plate. Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • TCR Stimulation: Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells by adding cold lysis buffer to each well. Incubate on ice for 10 minutes.

  • ELISA:

    • Transfer the cell lysates to the wells of the pSLP-76 ELISA plate pre-coated with a capture antibody.

    • Incubate according to the manufacturer's instructions.

    • Wash the wells and add the detection antibody.

    • Incubate, wash, and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the pSLP-76 signal to the total protein concentration. Plot the normalized signal against the inhibitor concentration to determine the EC50 for pSLP-76 inhibition.

IL-2 Release Assay (ELISA)

This protocol outlines the measurement of IL-2 secretion from T-cells following TCR stimulation and treatment with an HPK1 inhibitor.

Materials:

  • Human PBMCs or purified T-cells

  • Cell culture medium

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • Human IL-2 ELISA kit

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Plate PBMCs or T-cells in a 96-well plate. Add serial dilutions of this compound.

  • TCR Stimulation: Add anti-CD3 and anti-CD28 antibodies to stimulate the cells.

  • Incubation: Culture the cells for 24-72 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • IL-2 ELISA:

    • Add the collected supernatants and IL-2 standards to the wells of an IL-2 ELISA plate.

    • Follow the manufacturer's protocol for incubation, washing, and addition of detection antibody and substrate.

    • Measure the absorbance.

  • Data Analysis: Generate a standard curve from the IL-2 standards. Use the standard curve to calculate the concentration of IL-2 in each sample. Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 for IL-2 production enhancement.

Conclusion

This compound, as a potent inhibitor of HPK1, represents a promising therapeutic agent for enhancing T-cell-mediated immunity. By disrupting the HPK1-mediated negative feedback loop on TCR signaling, this compound promotes a more robust and sustained activation of T-cells. The downstream consequences, including increased phosphorylation of key signaling molecules, persistent calcium flux, and augmented cytokine production, provide a clear rationale for its development in immuno-oncology. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to further investigate the biological activity of this compound and other HPK1 inhibitors. Future studies should focus on elucidating the precise in vivo efficacy and safety profile of this compound to pave the way for its clinical translation.

References

Hpk1-IN-24's impact on dendritic cell function

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Impact of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition on Dendritic Cell Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of immune cell function.[1] Predominantly expressed in hematopoietic lineages, including dendritic cells (DCs), HPK1 acts as an intracellular checkpoint, attenuating activation signals.[2][3] Pharmacological inhibition of HPK1 is emerging as a promising immuno-oncology strategy to enhance anti-tumor immunity. This document provides a comprehensive technical overview of the impact of HPK1 inhibition, using the effects of genetic knockout and representative small molecule inhibitors as a proxy for compounds like Hpk1-IN-24, on the function of dendritic cells. The data consistently demonstrates that blocking HPK1 activity enhances DC maturation, cytokine production, and T-cell priming capabilities, positioning HPK1 inhibitors as potent modulators of the adaptive immune response.

HPK1 as a Negative Regulator in Dendritic Cells

Dendritic cells are the most potent antigen-presenting cells (APCs) and are essential for initiating T-cell-mediated immunity. Upon encountering pathogens or inflammatory signals, DCs mature, a process characterized by the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and enhanced antigen presentation.

HPK1 functions as a brake on this activation process.[4][5] Studies using HPK1-deficient (HPK1-/-) mice have revealed that the absence of HPK1 in bone marrow-derived dendritic cells (BMDCs) leads to a superior activation phenotype.[4][5][6] These HPK1-/- BMDCs are more effective at stimulating T-cell proliferation both in vitro and in vivo.[4][5] This enhanced function is attributed to several key changes, including increased expression of co-stimulatory molecules and elevated production of critical pro-inflammatory cytokines.[4][5][7] Furthermore, HPK1-/- BMDCs show significant resistance to activation-induced apoptosis, prolonging their lifespan and capacity to stimulate T cells.[4][5] Pharmacological inhibitors of HPK1 are designed to replicate these genetic knockout effects, thereby unleashing the full potential of dendritic cells in an immune response.[8][9]

Quantitative Impact of HPK1 Inhibition on Dendritic Cell Function

The functional consequences of HPK1 inhibition on dendritic cells have been quantified through various in vitro and in vivo studies. The data below is summarized from studies on HPK1 knockout (HPK1-/-) BMDCs, which serves as a benchmark for the effects of potent HPK1 inhibitors.

Table 1: Upregulation of DC Maturation Markers
MarkerCell TypeObservation upon HPK1 Deletion/InhibitionReference
CD80 Matured Murine BMDCsHigher expression levels compared to Wild-Type (WT)[4][5][7]
CD86 Matured Murine BMDCsHigher expression levels compared to Wild-Type (WT)[4][5][7]
I-A(b) (MHC Class II) Matured Murine BMDCsHigher expression levels compared to Wild-Type (WT)[4][5]
Table 2: Enhancement of Pro-Inflammatory Cytokine Production
CytokineCell TypeObservation upon HPK1 Deletion/InhibitionReference
IL-12 Matured Murine BMDCsIncreased production compared to Wild-Type (WT)[4][5][7]
IL-1β Matured Murine BMDCsIncreased production compared to Wild-Type (WT)[4][5]
TNF-α Matured Murine BMDCsIncreased production compared to Wild-Type (WT)[4][5]
IL-6 Matured Murine BMDCsIncreased production compared to Wild-Type (WT)[4][5]
TNF-α Human Dendritic CellsEnhanced production following stimulation[8]
IL-1β Human Dendritic CellsIncreased secretion upon HPK1 inhibition[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway

HPK1 is activated downstream of various receptors, including Toll-like receptors (TLRs) that recognize pathogen-associated molecular patterns like lipopolysaccharide (LPS).[7] Once active, HPK1 negatively regulates key signaling cascades, such as the AP-1, NFAT, and NF-κB pathways, which are crucial for transcribing genes related to DC activation.[4][5] Inhibition of HPK1 removes this negative feedback loop, leading to more robust and sustained downstream signaling.

HPK1_Signaling_in_DCs HPK1 Negative Regulation in Dendritic Cells LPS LPS TLR4 TLR4 LPS->TLR4 HPK1 HPK1 TLR4->HPK1 Activates NFkB NF-κB / AP-1 Pathways TLR4->NFkB HPK1->NFkB Inhibits Inhibitor This compound Inhibitor->HPK1 Transcription Gene Transcription NFkB->Transcription Output ↑ CD80, CD86, IL-12, TNF-α Transcription->Output

Caption: HPK1 negatively regulates TLR4-mediated DC activation pathways.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the impact of an HPK1 inhibitor on bone marrow-derived dendritic cells.

Caption: Generalized workflow for in vitro testing of HPK1 inhibitors.

Experimental Protocols

The following are generalized protocols synthesized from standard methodologies for dendritic cell functional assays.[11][12][13]

Protocol 1: Generation and Culture of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
  • Isolation: Euthanize C57BL/6 mice and isolate femur and tibia bones under sterile conditions. Flush the bone marrow with RPMI-1640 medium using a 25-gauge needle and syringe.

  • Cell Preparation: Create a single-cell suspension by passing the marrow through a 70-µm cell strainer. Lyse red blood cells using ACK lysis buffer for 2-3 minutes, then neutralize with excess medium.

  • Culture: Resuspend cells in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 50 µM 2-mercaptoethanol). Add 20 ng/mL recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

  • Plating: Plate the cells at a density of 2 x 10^6 cells per 100-mm petri dish in 10 mL of complete medium with GM-CSF.

  • Differentiation: Incubate at 37°C and 5% CO2. On day 3, add another 10 mL of fresh complete medium with GM-CSF. On days 6 and 8, gently swirl the plates, collect half of the media, centrifuge to pellet cells, and resuspend the cells in fresh complete medium with GM-CSF, returning them to the original plate.

  • Harvesting: On day 9 or 10, harvest the non-adherent and loosely adherent cells, which are immature BMDCs. Purity can be assessed by flow cytometry for CD11c expression.

Protocol 2: DC Activation and HPK1 Inhibition Assay
  • Plating: Plate immature BMDCs (from Protocol 1) in 24-well plates at a density of 1 x 10^6 cells/mL.

  • Treatment: Add this compound (or the chosen HPK1 inhibitor) at various concentrations to the designated wells. Include a vehicle-only control (e.g., DMSO). Pre-incubate for 1-2 hours.

  • Maturation: Stimulate the cells with a TLR agonist, such as LPS (from E. coli O111:B4) at a final concentration of 100 ng/mL to 1 µg/mL.

  • Incubation: Incubate for 24 to 48 hours at 37°C and 5% CO2.

  • Sample Collection: After incubation, carefully collect the culture supernatants for cytokine analysis and harvest the cells for flow cytometry.

Protocol 3: Flow Cytometry Analysis of DC Surface Markers
  • Cell Preparation: Harvest cells from the activation assay (Protocol 2) and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Fc Block: Block Fc receptors by incubating cells with anti-CD16/32 antibody for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Staining: Add a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD11c, anti-CD80, anti-CD86, anti-I-A/I-E) to the cells. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Gate on the live, single CD11c+ population and analyze the expression levels (Mean Fluorescence Intensity, MFI) of CD80, CD86, and MHC Class II.

Protocol 4: Cytokine Quantification by ELISA
  • Sample Preparation: Use the culture supernatants collected in Protocol 2. If necessary, centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform sandwich ELISAs for specific cytokines (e.g., IL-12p70, TNF-α, IL-6) according to the manufacturer's instructions.

  • Data Analysis: Create a standard curve using recombinant cytokine standards. Determine the concentration of cytokines in the samples by interpolating their absorbance values from the standard curve. Express results in pg/mL or ng/mL.

Conclusion and Future Directions

The evidence strongly supports the role of HPK1 as a negative regulator of dendritic cell function.[4] Inhibition of HPK1 kinase activity with small molecules robustly enhances DC maturation and effector functions, key prerequisites for initiating a potent anti-tumor T-cell response.[14][15] The data gathered from HPK1 knockout models provides a strong rationale for the therapeutic targeting of this kinase.[15] Future research should focus on the in vivo efficacy of specific inhibitors like this compound in syngeneic tumor models, assessing their ability to enhance DC priming in tumor-draining lymph nodes and contribute to tumor growth inhibition, both as a monotherapy and in combination with other immunotherapies like checkpoint blockade.[2][3]

References

Methodological & Application

Application Notes and Protocols for Hpk1-IN-24 in vitro Kinase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] HPK1 functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76 (SH2 domain containing leukocyte protein of 76 kDa), leading to the attenuation of T-cell activation and proliferation.[2][3][4] This inhibitory role makes HPK1 a compelling therapeutic target in immuno-oncology, as its inhibition can enhance anti-tumor immune responses.[4][5][6] Hpk1-IN-24 is an inhibitor of HPK1 with a reported Ki of 100 nM, showing potential for cancer research.[7]

These application notes provide a detailed protocol for determining the in vitro kinase activity of HPK1 and the inhibitory potential of this compound using a luminescence-based assay format.

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76, which dampens the downstream signaling cascade required for T-cell activation.

HPK1_Signaling_Pathway cluster_TCell T-Cell TCR TCR HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates Downstream Downstream Signaling (e.g., AP-1, NF-κB) SLP76->Downstream Activation T-Cell Activation SLP76->Activation Inhibits Downstream->Activation Leads to Hpk1_IN_24 This compound Hpk1_IN_24->HPK1 Inhibits

Caption: HPK1 signaling pathway in T-cell activation.

In Vitro Kinase Assay Experimental Workflow

The following diagram outlines the workflow for determining the inhibitory activity of this compound on HPK1 kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to HPK1 activity.

Kinase_Assay_Workflow Start Start Add_Reagents Dispense HPK1, Substrate (MBP), and this compound to 96-well plate Start->Add_Reagents Incubate1 Incubate at Room Temperature Add_Reagents->Incubate1 Add_ATP Initiate Reaction with ATP Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Add_Detection Add Kinase-Glo® Reagent to stop reaction and generate signal Incubate2->Add_Detection Incubate3 Incubate at Room Temperature (dark) Add_Detection->Incubate3 Read_Luminescence Measure Luminescence Incubate3->Read_Luminescence Analyze_Data Analyze Data (IC50 determination) Read_Luminescence->Analyze_Data

Caption: Workflow for this compound in vitro kinase assay.

Data Presentation

The inhibitory activity of this compound is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The results of the in vitro kinase assay can be summarized in the following table.

CompoundTargetAssay FormatSubstrateATP Concentration (µM)IC50 (nM)Ki (nM)
This compoundHPK1LuminescenceMyelin Basic Protein (MBP)10TBD100
Reference InhibitorHPK1LuminescenceMyelin Basic Protein (MBP)10ValueValue

TBD: To be determined by the experimental protocol outlined below. Reference Inhibitor: A known HPK1 inhibitor should be included as a control.

Experimental Protocol: this compound In Vitro Kinase Assay

This protocol is designed to measure the activity of recombinant human HPK1 and determine the potency of this compound in a 96-well plate format using a luminescence-based kinase assay, such as the Kinase-Glo® Max assay.

Materials and Reagents:

  • Recombinant Human HPK1 enzyme (e.g., BPS Bioscience, Cat# 40398)[8]

  • Myelin Basic Protein (MBP) substrate (e.g., BPS Bioscience)[8]

  • ATP (e.g., BPS Bioscience, Cat# 79686)[8]

  • Kinase Assay Buffer (e.g., 5x Kinase assay buffer from BPS Bioscience, Cat# 79334)[8]

  • This compound

  • Kinase-Glo® Max Luminescence Kinase Assay (Promega, Cat# V6071)[8]

  • Dithiothreitol (DTT), 1 M

  • DMSO

  • White, opaque 96-well microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water. Add DTT to a final concentration of 1 mM.

    • Thaw recombinant HPK1 enzyme on ice. Dilute the enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range.

    • Prepare a stock solution of MBP substrate in sterile water.

    • Prepare a stock solution of ATP in sterile water. The final ATP concentration in the assay should be close to the Km value for HPK1, or as recommended by the enzyme manufacturer (typically 10-100 µM).

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO. Subsequently, dilute these solutions into 1x Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[1]

  • Assay Protocol:

    • Add 5 µL of the diluted this compound solution or DMSO (for positive and negative controls) to the wells of a 96-well plate.

    • Add 10 µL of the diluted HPK1 enzyme to each well, except for the "no enzyme" negative control wells. For the "no enzyme" control, add 10 µL of 1x Kinase Assay Buffer.

    • Add 5 µL of the MBP substrate solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The total reaction volume is 25 µL.

    • Incubate the plate for 45 minutes at 30°C.

    • After the incubation, add 25 µL of Kinase-Glo® Max reagent to each well to stop the reaction and initiate the luminescent signal.

    • Incubate the plate for 10 minutes at room temperature in the dark.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls) from all other measurements.

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Luminescence_Inhibitor / Luminescence_DMSO_Control)]

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This application note provides a comprehensive framework for assessing the in vitro inhibitory activity of this compound against its target, HPK1. The detailed protocol and data presentation guidelines are intended to assist researchers in the accurate and reproducible evaluation of this and other potential HPK1 inhibitors. The inhibition of HPK1 is a promising strategy in cancer immunotherapy, and robust in vitro characterization is a critical step in the drug discovery and development process.

References

Application Notes and Protocols for Hpk1-IN-24 Treatment of Primary Human T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T cell receptor (TCR) signaling.[1][2] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates T cell activation and proliferation, thereby limiting anti-tumor immune responses.[3][4] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance the efficacy of T cell-mediated tumor cell killing.[3]

Hpk1-IN-24 is a potent inhibitor of HPK1 with a Ki of 100 nM.[1][5] These application notes provide a detailed protocol for the treatment of primary human T cells with this compound, including methods for cell handling, inhibitor treatment, and assessment of downstream effects on T cell activation and function.

Mechanism of Action

Upon TCR engagement, HPK1 is recruited to the immunological synapse where it becomes activated.[4] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[6] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76.[6][7] The degradation of SLP-76, a key scaffold protein, dismantles the TCR signaling complex and dampens downstream signaling cascades, including the RAS-MAPK and PLCγ-Ca2+ pathways, ultimately leading to reduced T cell activation, proliferation, and cytokine production.[7]

This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This preserves the integrity of the TCR signaling complex, leading to enhanced and sustained T cell activation.

Data Presentation

The following tables summarize quantitative data for various HPK1 inhibitors, which can serve as a reference for designing experiments with this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for this compound in your specific experimental setup.

Table 1: Inhibitory Activity of Various HPK1 Inhibitors

CompoundTargetIC50 / KiCell-Based AssayReference
This compound HPK1Ki = 100 nMNot Available[1][5]
Compound 1HPK1IC50 = 0.0465 nMpSLP-76 IC50 < 0.02 µM (Human pSLP-76 ELISA)[1]
CFI-402411HPK1IC50 = 4.0 ± 1.3 nMNot Available[8]
HPK1-IN-7HPK1IC50 = 2.6 nMNot Available[9]
HPK1-IN-2HPK1IC50 < 0.05 µMNot Available[10]

Table 2: Effect of HPK1 Inhibitors on Cytokine Production in Primary Human T Cells

CompoundT Cell TypeStimulationEffect on Cytokine ProductionReference
Compound 1Human CD4+ & CD8+ T cellsanti-CD3/CD28Increased IFN-γ, IL-2, and TNF-α secretion[1]
Unspecified HPK1 inhibitorHuman CD8+ T cellsanti-CD3/CD28Enhanced IFN-γ and IL-2 secretion with 1 µM inhibitor[10]
CompKHuman CD8+ T cellsanti-CD3/CD28Enhanced IFN-γ production[11]
PF-07265028Primary human T cellsSuboptimal TCR stimulationIncreased proliferation and cytokine recall responses[12]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human T Cells

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail or equivalent

  • Ficoll-Paque™ PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Human IL-2

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.

  • Enrich for T cells from the PBMC population using a negative selection kit (e.g., RosetteSep™ Human T Cell Enrichment Cocktail) according to the manufacturer's instructions.

  • Culture the purified T cells in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin) at a density of 1 x 10^6 cells/mL.

  • For T cell expansion, the medium can be supplemented with human recombinant IL-2 (e.g., 30 U/mL).

Protocol 2: this compound Treatment and T Cell Activation

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Purified primary human T cells

  • Anti-CD3 antibody (plate-bound or soluble)

  • Anti-CD28 antibody (soluble)

  • 96-well cell culture plates

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Plate Coating (for plate-bound stimulation): Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with sterile PBS before adding cells.

  • Pre-treatment with this compound:

    • Dilute the this compound stock solution in complete RPMI 1640 medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. Include a DMSO-only vehicle control.

    • Add the diluted this compound or vehicle control to the cultured primary T cells and incubate for 1-24 hours. A 24-hour pre-treatment has been shown to be effective for other HPK1 inhibitors.[4]

  • T Cell Activation:

    • After the pre-treatment period, transfer the T cells to the anti-CD3 coated plates.

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells.

    • Incubate the cells at 37°C in a 5% CO2 incubator for the desired period (e.g., 24-72 hours).

Protocol 3: Assessment of T Cell Activation

A. Analysis of SLP-76 Phosphorylation by Flow Cytometry:

  • After a short stimulation period (e.g., 15-30 minutes) with anti-CD3/CD28, harvest the T cells.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.

  • Stain the cells with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376).

  • Analyze the cells by flow cytometry to determine the mean fluorescence intensity (MFI) of pSLP-76.

B. Measurement of Cytokine Production by ELISA or Cytometric Bead Array (CBA):

  • After 24-72 hours of stimulation, collect the cell culture supernatants.

  • Measure the concentration of cytokines such as IL-2 and IFN-γ in the supernatants using commercially available ELISA kits or a CBA platform according to the manufacturer's instructions.

C. Analysis of T Cell Proliferation by CFSE Dilution:

  • Label the primary T cells with Carboxyfluorescein succinimidyl ester (CFSE) before pre-treatment with this compound.

  • After stimulation for 72-96 hours, harvest the cells.

  • Analyze the dilution of the CFSE signal by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.

Mandatory Visualizations

Hpk1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates Hpk1 Hpk1 LAT_SLP76->Hpk1 Recruits pSLP76 pSLP-76 (S376) PLCg1 PLCγ1 Ras_MAPK Ras-MAPK Pathway Hpk1_active Active Hpk1 Hpk1->Hpk1_active Activation Hpk1_active->LAT_SLP76 Phosphorylates SLP-76 Degradation Ubiquitination & Proteasomal Degradation Degradation->LAT_SLP76 Inhibits T_Cell_Activation T Cell Activation (Proliferation, Cytokine Production) Hpk1_IN_24 This compound

Caption: Hpk1 Signaling Pathway in T Cell Activation.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Downstream Analysis Blood Whole Blood PBMC Isolate PBMCs Blood->PBMC T_cells Purify T Cells PBMC->T_cells Pre_treat Pre-treat with This compound T_cells->Pre_treat Stimulate Stimulate with anti-CD3/CD28 Pre_treat->Stimulate pSLP76 pSLP-76 Analysis (Flow Cytometry) Stimulate->pSLP76 Cytokines Cytokine Measurement (ELISA/CBA) Stimulate->Cytokines Proliferation Proliferation Assay (CFSE) Stimulate->Proliferation

Caption: Experimental Workflow for this compound Treatment.

References

Application Notes and Protocols: Hpk1-IN-24 and Anti-PD-1 Combination Therapy Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key signaling adaptors, such as SLP-76, leading to their degradation and a dampening of the anti-tumor immune response.[2][3][4] Inhibition of HPK1 is a promising strategy to enhance T-cell-mediated tumor cell killing.[3][5]

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells that, upon binding to its ligand PD-L1 on tumor cells, suppresses T-cell effector functions. Antibodies that block the PD-1/PD-L1 axis have revolutionized cancer treatment, yet many patients do not respond or develop resistance.[6]

Combining an HPK1 inhibitor, such as Hpk1-IN-24, with an anti-PD-1 antibody presents a compelling therapeutic strategy. By blocking HPK1, T-cell activation is enhanced at the TCR signaling level, while anti-PD-1 treatment removes a key brake in the tumor microenvironment. This dual approach is hypothesized to synergistically boost anti-tumor immunity, potentially overcoming resistance to checkpoint blockade alone, especially in tumors with low antigenicity.[6][7][8]

These application notes provide a detailed protocol for a preclinical in vivo study to evaluate the combination therapy of a potent and selective HPK1 inhibitor (referred to herein as HPK1i, as a surrogate for this compound) and an anti-PD-1 antibody in a syngeneic mouse tumor model.

Signaling Pathway and Therapeutic Rationale

The following diagram illustrates the targeted signaling pathways. HPK1 acts as a brake on T-cell receptor signaling. Inhibition of HPK1, combined with the blockade of the PD-1/PD-L1 interaction, is expected to lead to enhanced T-cell activation, proliferation, and tumor cell killing.

HPK1_PD1_Pathway cluster_Tcell T Cell TCR TCR HPK1 HPK1 TCR->HPK1 Engagement SLP76 SLP-76 HPK1->SLP76 Phosphorylates (Inhibits) ERK ERK SLP76->ERK Activation T-Cell Activation (Cytokine Release, Proliferation) ERK->Activation PD1 PD-1 PD1->Activation Inhibits PDL1 PD-L1 PDL1->PD1 HPK1i This compound (HPK1i) HPK1i->HPK1 Inhibits AntiPD1 Anti-PD-1 Ab AntiPD1->PD1 Blocks Interaction

Figure 1: Targeted Signaling Pathways

Experimental Design and Workflow

A syngeneic mouse tumor model will be utilized to assess the in vivo efficacy of the combination therapy. The workflow includes tumor cell implantation, animal randomization, treatment administration, and subsequent analysis of tumor growth and the tumor microenvironment.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis start Syngeneic Tumor Cell Culture (e.g., MC38, B16-F10) implant Subcutaneous Implantation of Tumor Cells into Mice start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Treatment Groups monitor->randomize g1 Group 1: Vehicle Control g2 Group 2: HPK1i (this compound) g3 Group 3: Anti-PD-1 Ab g4 Group 4: HPK1i + Anti-PD-1 Ab tumor_growth Tumor Volume Measurement (Primary Endpoint) g1->tumor_growth Dosing Schedule g2->tumor_growth Dosing Schedule g3->tumor_growth Dosing Schedule g4->tumor_growth Dosing Schedule survival Survival Analysis tumor_growth->survival harvest Tumor and Spleen Harvest (Endpoint) tumor_growth->harvest At defined endpoint flow Flow Cytometry of TILs and Splenocytes harvest->flow cytokine Cytokine Analysis (ELISA/Multiplex) harvest->cytokine Expected_Outcomes cluster_input Therapeutic Intervention cluster_mechanism Mechanism of Action cluster_outcome Predicted Outcomes HPK1i HPK1 Inhibition (this compound) T_Activation Increased T-Cell Priming and Activation HPK1i->T_Activation AntiPD1 PD-1 Blockade T_Exhaustion Reversal of T-Cell Exhaustion AntiPD1->T_Exhaustion TIL_Increase Increased CD8+ TILs and CD8+/Treg Ratio T_Activation->TIL_Increase Cytokine_Increase Elevated Pro-inflammatory Cytokines (IFN-γ, TNF-α) T_Activation->Cytokine_Increase T_Exhaustion->TIL_Increase Tumor_Regression Synergistic Tumor Growth Inhibition TIL_Increase->Tumor_Regression Cytokine_Increase->Tumor_Regression Survival_Increase Improved Overall Survival Tumor_Regression->Survival_Increase

References

Application Notes and Protocols: Hpk1-IN-24 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] Primarily expressed in hematopoietic cells, HPK1 attenuates T-cell activation, making it a promising target for cancer immunotherapy.[1] Inhibition of HPK1 can enhance anti-tumor immunity by boosting T-cell function.[1]

Hpk1-IN-24 is a potent inhibitor of HPK1 with a reported Ki of 100 nM.[2] While detailed public information on the physicochemical properties of this compound is limited, this document provides a generalized protocol for the preparation of a stock solution suitable for cell culture experiments, based on common practices for similar small molecule kinase inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data for various HPK1 inhibitors to provide a reference for experimental design.

Compound NameInhibitory ConcentrationCellular ActivitySolventStorage of Stock Solution
This compound Ki: 100 nM[2]Not Publicly AvailableAssumed to be DMSO-20°C or -80°C (general recommendation)
HPK1-IN-2 IC50: <0.05 µM[3]IC50: 0.3-1 µM for pSLP76 inhibition in Jurkat cells[3]DMSO[3]-80°C (6 months), -20°C (1 month)[3]
HPK1-IN-3 IC50: 0.25 nMEC50: 108 nM for IL-2 production in PBMCsNot Specified-80°C (6 months), -20°C (1 month)[4]
HPK1-IN-7 IC50: 2.6 nMEffective in vivo in combination with anti-PD1DMSO-80°C (6 months), -20°C (1 month)
HPK1-IN-32 IC50: 65 nMIC50: 65 nM for pSLP76 activity in Jurkat cells[5]Not Specified-80°C (6 months), -20°C (1 month)[5]

HPK1 Signaling Pathway

HPK1 acts as a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76.[1] This phosphorylation leads to the degradation of SLP-76, thereby dampening the downstream signaling cascade that would otherwise lead to T-cell proliferation and cytokine production.[1] By inhibiting HPK1, this negative feedback loop is disrupted, resulting in a more robust and sustained T-cell response.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) SLP76->T_Cell_Activation pSLP76 pSLP-76 (Phosphorylated) Degradation SLP-76 Degradation pSLP76->Degradation Inhibition_of_Activation Inhibition of T-Cell Activation Degradation->Inhibition_of_Activation HPK1->SLP76 Phosphorylates Hpk1_IN_24 This compound Hpk1_IN_24->HPK1 Inhibits

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Experimental Protocols

1. Preparation of this compound Stock Solution (General Protocol)

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade[6]

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Pre-handling: Briefly centrifuge the vial containing the this compound powder to ensure all the powder is at the bottom of the vial.[7]

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. It is recommended to start with a common concentration used for small molecule inhibitors.

  • Dissolution: Carefully add the calculated volume of sterile DMSO to the vial of this compound powder.

  • Mixing: To facilitate dissolution, gently vortex the solution. If necessary, sonicate the vial in a water bath for a few minutes. Visually inspect the solution to ensure the compound has completely dissolved.

  • Sterilization (Optional): If sterility is a concern, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

2. Dilution of this compound Stock Solution for Cell Culture

Objective: To prepare the final working concentration of this compound in cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is often beneficial to perform an intermediate dilution of the stock solution in cell culture medium before preparing the final concentration. This helps to prevent precipitation of the compound.

  • Final Dilution: Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. Gently mix by inverting the tube or pipetting up and down.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Application to Cells: Add the prepared medium containing this compound to your cell cultures.

Experimental Workflow

The following diagram illustrates a general workflow for treating cells with this compound and assessing its effects.

Experimental_Workflow A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Prepare Working Concentrations of this compound in Culture Medium A->C B Seed Cells in Culture Plates D Treat Cells with this compound and Vehicle Control (DMSO) B->D C->D E Incubate for Desired Time Period D->E F Perform Downstream Assays (e.g., Western Blot for pSLP-76, Cytokine ELISA, Proliferation Assay) E->F

Caption: General Experimental Workflow for this compound Treatment.

References

Application Notes and Protocols: Flow Cytometry Analysis of T Cell Activation Markers with Hpk1-IN-24

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T cell receptor (TCR) signaling.[1][2] Upon TCR engagement, Hpk1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SLP-76.[2][3] This phosphorylation event leads to the attenuation of T cell activation signals, thereby dampening the immune response.[2] Inhibition of Hpk1 has emerged as a promising strategy in immuno-oncology to enhance anti-tumor T cell activity.[1]

Hpk1-IN-24 is a potent inhibitor of Hpk1 with a reported Kᵢ of 100 nM.[4] By blocking Hpk1 kinase activity, this compound is expected to augment T cell activation, leading to increased expression of activation markers and enhanced effector functions. This document provides detailed protocols for utilizing this compound in in vitro T cell activation assays and analyzing the expression of key activation markers, such as CD69 and CD25, using flow cytometry.

Hpk1 Signaling Pathway in T Cell Activation

The following diagram illustrates the central role of Hpk1 in negatively regulating T cell receptor signaling. Inhibition of Hpk1 by this compound blocks the phosphorylation of SLP-76, leading to sustained downstream signaling and enhanced T cell activation.

Hpk1_Signaling_Pathway Hpk1 Signaling in T Cell Activation TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Hpk1 Hpk1 LAT_SLP76->Hpk1 Downstream Downstream Signaling (e.g., PLCγ1, Erk) LAT_SLP76->Downstream pSLP76 pSLP-76 (Ser376) Hpk1->pSLP76 Phosphorylation Hpk1_IN_24 This compound Hpk1_IN_24->Hpk1 Inhibition Degradation Signal Termination pSLP76->Degradation Activation T Cell Activation (↑CD69, ↑CD25, ↑Cytokines) Downstream->Activation

Caption: Hpk1 negatively regulates TCR signaling.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Collect whole blood from healthy donors in heparinized tubes.

  • Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer containing plasma and platelets, and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine).

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: In Vitro T Cell Activation with this compound Treatment
  • Prepare a 96-well flat-bottom plate by coating the wells with anti-human CD3 antibody (clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS. Incubate the plate at 37°C for 2-4 hours or overnight at 4°C.

  • Wash the plate twice with sterile PBS to remove unbound anti-CD3 antibody.

  • Prepare a stock solution of this compound in DMSO. Further dilute this compound in complete RPMI-1640 medium to the desired final concentrations (e.g., a dose-response range from 1 nM to 10 µM). Include a DMSO vehicle control.

  • Resuspend the isolated PBMCs in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.

  • Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

  • Add 50 µL of the diluted this compound or vehicle control to the respective wells.

  • Add soluble anti-human CD28 antibody (clone CD28.2) to each well at a final concentration of 1-2 µg/mL to provide co-stimulation.

  • Add 50 µL of complete RPMI-1640 medium to bring the final volume in each well to 200 µL.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-72 hours. The optimal incubation time may vary depending on the activation marker of interest (CD69 is an early marker, while CD25 is a later marker).

Protocol 3: Flow Cytometry Staining for T Cell Activation Markers
  • After the incubation period, gently resuspend the cells in each well and transfer them to 5 mL FACS tubes.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells with 2 mL of FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

  • Prepare the antibody cocktail in FACS buffer. A recommended panel includes:

    • Anti-Human CD3 (e.g., PerCP-Cy5.5)

    • Anti-Human CD4 (e.g., APC)

    • Anti-Human CD8 (e.g., FITC)

    • Anti-Human CD69 (e.g., PE)

    • Anti-Human CD25 (e.g., PE-Cy7)

    • A viability dye (e.g., 7-AAD or a live/dead fixable dye)

  • Resuspend the cell pellets in 100 µL of the antibody cocktail.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition on a flow cytometer.

  • Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for analyzing the effect of this compound on T cell activation.

Experimental_Workflow Flow Cytometry Analysis Workflow cluster_prep Sample Preparation cluster_activation T Cell Activation cluster_staining Flow Cytometry Staining cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs from Whole Blood Cell_Counting Count and Assess Viability PBMC_Isolation->Cell_Counting Plate_Coating Coat Plate with Anti-CD3 Cell_Seeding Seed PBMCs Plate_Coating->Cell_Seeding Treatment Add this compound and Anti-CD28 Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation Harvest_Cells Harvest and Wash Cells Incubation->Harvest_Cells Antibody_Staining Stain with Antibody Cocktail Harvest_Cells->Antibody_Staining Wash_Cells Wash Cells Antibody_Staining->Wash_Cells Acquisition Acquire on Flow Cytometer Wash_Cells->Acquisition Gating Gate on T Cell Subsets Acquisition->Gating Quantification Quantify CD69 and CD25 Expression Gating->Quantification

Caption: Experimental workflow for T cell activation analysis.

Data Presentation

The following tables present representative data on the effect of an Hpk1 inhibitor on the expression of T cell activation markers in human CD4+ and CD8+ T cells stimulated with anti-CD3 and anti-CD28 antibodies for 24 hours. The data is based on findings for a similar small molecule Hpk1 inhibitor and is intended to be illustrative of the expected results with this compound.[1]

Table 1: Effect of Hpk1 Inhibitor on CD69 and CD25 Expression in Human CD4+ T Cells

TreatmentConcentration (µM)% CD69+ Cells% CD25+ Cells
Unstimulated-2.5 ± 0.83.1 ± 1.1
Stimulated (Vehicle)045.2 ± 5.350.7 ± 6.2
Hpk1 Inhibitor0.0155.8 ± 6.162.3 ± 7.5
Hpk1 Inhibitor0.168.4 ± 7.975.1 ± 8.9
Hpk1 Inhibitor175.1 ± 8.582.6 ± 9.3

Table 2: Effect of Hpk1 Inhibitor on CD69 and CD25 Expression in Human CD8+ T Cells

TreatmentConcentration (µM)% CD69+ Cells% CD25+ Cells
Unstimulated-3.1 ± 1.04.2 ± 1.5
Stimulated (Vehicle)050.1 ± 6.858.3 ± 7.1
Hpk1 Inhibitor0.0162.7 ± 7.570.4 ± 8.3
Hpk1 Inhibitor0.178.3 ± 8.985.2 ± 9.6
Hpk1 Inhibitor185.6 ± 9.491.8 ± 10.2

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to investigate the immunomodulatory effects of this compound on T cell activation. By utilizing in vitro T cell activation assays and multiparameter flow cytometry, it is possible to quantify the dose-dependent enhancement of T cell activation markers following Hpk1 inhibition. This information is valuable for the preclinical evaluation of Hpk1 inhibitors as potential cancer immunotherapeutics. The representative data suggests that inhibition of Hpk1 can significantly augment the expression of early (CD69) and late (CD25) activation markers on both CD4+ and CD8+ T cells, highlighting the potential of this compound to boost anti-tumor immune responses.

References

Troubleshooting & Optimization

Hpk1-IN-24 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3][4] By inhibiting HPK1, this compound blocks this negative regulation, leading to enhanced T-cell activation and cytokine production. This makes it a promising candidate for cancer immunotherapy research.[2][5] The primary mechanism involves preventing the HPK1-mediated phosphorylation and subsequent degradation of key signaling adaptors like SLP-76.[3][4]

Q2: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assays. Is this a known issue?

Yes, it is common for small molecule kinase inhibitors, including those targeting HPK1, to exhibit poor solubility in purely aqueous solutions. While specific aqueous solubility data for this compound is not extensively published, related compounds in the HPK1 inhibitor class often require the use of organic co-solvents or specific formulation strategies to achieve desired concentrations for in vitro and in vivo experiments.[6][7][8]

Q3: What are the recommended solvents for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of HPK1 inhibitors.[6][8] It is advisable to use fresh, anhydrous DMSO as moisture can negatively impact the solubility and stability of the compound.[8]

Q4: Can I store the this compound stock solution? If so, under what conditions?

Stock solutions of similar HPK1 inhibitors prepared in DMSO can typically be stored at -20°C or -80°C.[6][9] For optimal results, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution may be stable for up to 6 months, while at -20°C, it is recommended to be used within one month.[6][9]

Troubleshooting Guide: Solubility Issues

This guide provides systematic steps to address common solubility problems with this compound in experimental settings.

Issue 1: Precipitate forms when diluting DMSO stock solution into aqueous media.

This is a frequent observation when a compound with low aqueous solubility is diluted from an organic stock into an aqueous buffer. The final concentration of the organic solvent may be insufficient to keep the compound in solution.

Solutions:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.

  • Increase the Final DMSO Concentration: For in vitro assays, ensure the final concentration of DMSO is kept as low as possible to avoid solvent-induced artifacts, but a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in the final aqueous medium can help to maintain the solubility of hydrophobic compounds. A final concentration of 0.01% to 0.1% is a typical starting point.

  • Sonication and Warming: Gentle warming of the solution to 37°C and brief sonication can aid in redissolving small amounts of precipitate.[6][9] However, be cautious about the thermal stability of the compound and the biological components of your assay.

Issue 2: Inability to achieve the desired concentration for in vivo studies.

For animal studies, achieving a sufficiently concentrated and stable formulation that is also biocompatible is crucial. Direct dilution of a DMSO stock into saline is likely to result in precipitation.

Solutions:

  • Utilize a Co-Solvent Formulation: A multi-component vehicle is often necessary. Based on protocols for other HPK1 inhibitors, a formulation containing DMSO, PEG300, Tween-80, and saline is a common and effective choice.[7][10] This combination of a primary organic solvent, a polymer, a surfactant, and an aqueous vehicle can significantly enhance the solubility and bioavailability of the compound.

  • Stepwise Preparation: The order of addition of the components in a co-solvent system is critical. A detailed protocol for preparing such a formulation is provided in the "Experimental Protocols" section below.

Quantitative Data on Formulations for HPK1 Inhibitors

While specific data for this compound is limited, the following table summarizes successful formulation strategies used for other HPK1 inhibitors, which can serve as a valuable starting point for developing a suitable formulation for this compound.

InhibitorSolvent SystemAchieved Concentration (Solubility)Source(s)
HPK1-IN-25% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O76 mg/mL (in 100% DMSO stock)[8]
HPK1-IN-310% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL (4.24 mM)[10]
HPK1-IN-710% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL (4.54 mM)[7]
HPK1-IN-26100% DMSO (with ultrasonic and warming to 80°C)100 mg/mL (272.13 mM)[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes to ensure complete dissolution.

  • If necessary, briefly sonicate the vial in a water bath to dissolve any remaining particulates.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Recommended Procedure for Preparing an In Vivo Formulation

This protocol is adapted from formulations used for similar HPK1 inhibitors and aims to achieve a clear, injectable solution.

  • Start with a high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • To prepare 1 mL of the final formulation, begin with the required volume of the DMSO stock solution. For a final concentration of 2 mg/mL, this would be 100 µL.

  • Sequentially add the following co-solvents, ensuring the solution is clear after each addition: a. Add 400 µL of PEG300 to the DMSO stock. Mix thoroughly by vortexing until the solution is clear. b. Add 50 µL of Tween-80. Mix thoroughly until the solution is clear. c. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

  • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming and sonication may be attempted.

  • It is recommended to prepare this formulation fresh on the day of use.

Visualizations

HPK1 Signaling Pathway

HPK1_Signaling_Pathway TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 recruits LAT_Gads LAT/Gads Complex ZAP70->LAT_Gads HPK1_inactive HPK1 (inactive) LAT_Gads->HPK1_inactive recruits HPK1_active HPK1 (active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 phosphorylates SLP76_p p-SLP-76 (Ser376) SLP76->SLP76_p Downstream Downstream T-Cell Activation Signals (e.g., AP-1, NF-κB) SLP76->Downstream Promotion of Ub_Degradation Ubiquitination & Degradation SLP76_p->Ub_Degradation Ub_Degradation->Downstream Attenuation of Hpk1_IN_24 This compound Hpk1_IN_24->HPK1_active inhibits

Caption: Simplified HPK1 signaling pathway in T-cells and the inhibitory action of this compound.

Experimental Workflow for Solubilization

Solubilization_Workflow Start Start: this compound (Lyophilized Powder) Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Stock_Solution 10 mM Stock Solution in DMSO Add_DMSO->Stock_Solution In_Vitro For In Vitro Assay Stock_Solution->In_Vitro In_Vivo For In Vivo Formulation Stock_Solution->In_Vivo Dilute_Media Dilute into Aqueous Media In_Vitro->Dilute_Media CoSolvent Prepare Co-Solvent Vehicle (PEG300, Tween-80, Saline) In_Vivo->CoSolvent Precipitate Precipitation Occurs? Dilute_Media->Precipitate Final_Assay Final Assay Concentration (e.g., <0.5% DMSO) Precipitate->Final_Assay No Troubleshoot Troubleshoot: - Lower Concentration - Add Surfactant - Gentle Warming/Sonication Precipitate->Troubleshoot Yes Troubleshoot->Dilute_Media Final_Formulation Injectable Formulation CoSolvent->Final_Formulation

Caption: Decision workflow for preparing this compound solutions for experimental use.

References

Hpk1-IN-24 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Hpk1-IN-24 in cell culture media. This information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

This issue may arise from the degradation of this compound in the cell culture medium over the course of the experiment. It is crucial to determine the stability of the compound under your specific experimental conditions.

Recommended Actions:

  • Perform a Stability Assessment: Conduct a time-course experiment to measure the concentration of this compound in your cell culture medium.

  • Optimize Dosing Schedule: Based on the stability data, you may need to replenish the compound by performing partial or full media changes at specific time points to maintain the desired effective concentration.

  • Control for Non-Specific Binding: Small molecules can sometimes adsorb to plasticware. It is advisable to test for compound loss due to binding to the culture vessels.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in cell culture media?

Currently, there is no publicly available quantitative data on the stability of this compound in common cell culture media such as RPMI or DMEM. The stability of a small molecule inhibitor can be influenced by several factors including the formulation of the medium, the presence of serum, temperature, and pH. Therefore, it is highly recommended to experimentally determine the stability of this compound under your specific cell culture conditions.

Q2: How can I determine the stability of this compound in my cell culture medium?

You can assess the stability of this compound by incubating it in your cell culture medium at the desired concentration and temperature (e.g., 37°C) over a time course that reflects the duration of your experiment (e.g., 0, 2, 4, 8, 24, 48, 72 hours). At each time point, an aliquot of the medium should be collected and the concentration of the remaining this compound quantified using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS).[1][2]

Q3: What factors can affect the stability of this compound in cell culture?

Several factors can influence the chemical stability of a compound in cell culture media:

  • pH of the medium: Changes in pH can lead to hydrolysis or other chemical degradation.

  • Components of the medium: Certain components in the media, such as reactive thiols in some supplements, can react with the compound.

  • Presence of serum: Enzymes present in serum (e.g., esterases, proteases) can metabolize the compound.

  • Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Dissolution solvent: The solvent used to prepare the stock solution (e.g., DMSO) and its final concentration in the medium can affect compound solubility and stability.

Q4: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[3] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell activation.[4][5][6][7][8] Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, HPK1 is activated and subsequently phosphorylates adaptor proteins such as SLP-76 in T-cells and BLNK in B-cells.[4][6][8] This phosphorylation event leads to the ubiquitination and degradation of these adaptor proteins, thereby dampening the downstream signaling cascade that leads to immune cell activation.[4][6] By inhibiting HPK1, this compound is expected to block this negative regulatory pathway, leading to enhanced T-cell and B-cell responses.

Data Presentation

As no specific stability data for this compound is publicly available, the following table is provided as a template for researchers to record their own experimental findings.

Table 1: Template for this compound Stability Data in Cell Culture Medium

Time (hours)Concentration in Medium A (µM)% Remaining in Medium AConcentration in Medium B (µM)% Remaining in Medium B
0100%100%
2
4
8
24
48
72

Medium A and Medium B represent different cell culture media formulations (e.g., RPMI + 10% FBS, DMEM + 10% FBS).

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a cell-free culture medium.

Materials:

  • This compound

  • DMSO (or other appropriate solvent for stock solution)

  • Cell culture medium of interest (e.g., RPMI-1640, DMEM) with or without serum

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

  • Acetonitrile or other suitable organic solvent for sample extraction

Methodology:

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

    • Spike the cell culture medium with the this compound stock solution to achieve the final desired concentration for your experiments (e.g., 1 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile tubes or wells of a plate.

    • Incubate the samples at 37°C in a CO2 incubator for the desired time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The 0-hour time point serves as the initial concentration reference.

  • Sample Collection and Processing:

    • At each time point, collect an aliquot of the medium.

    • To stop any potential enzymatic degradation and precipitate proteins, add a sufficient volume of a cold organic solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of medium).

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Analytical Quantification:

    • Analyze the supernatant using a validated HPLC-UV or LC-MS/MS method to quantify the concentration of this compound.

    • A standard curve of this compound in the same medium/solvent mixture should be prepared to ensure accurate quantification.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

    • If applicable, calculate the half-life (t½) of the compound in the medium.

Visualizations

HPK1_Signaling_Pathway TCR_BCR TCR / BCR Engagement ZAP70_Syk ZAP-70 / Syk TCR_BCR->ZAP70_Syk HPK1_active HPK1 (Active) ZAP70_Syk->HPK1_active Activates HPK1_inactive HPK1 (Inactive) p_SLP76_BLNK p-SLP-76 / p-BLNK HPK1_active->p_SLP76_BLNK Phosphorylates SLP76_BLNK SLP-76 / BLNK Downstream Downstream Signaling (e.g., NF-κB, AP-1) SLP76_BLNK->Downstream Degradation Ubiquitination & Degradation p_SLP76_BLNK->Degradation Degradation->Downstream Inhibits Activation T-Cell / B-Cell Activation Downstream->Activation Hpk1_IN_24 This compound Hpk1_IN_24->HPK1_active Inhibits

Caption: HPK1 Signaling Pathway and Point of Inhibition by this compound.

Stability_Workflow start Start: Prepare this compound in Cell Culture Medium incubate Incubate at 37°C start->incubate timepoint Collect Aliquots at Different Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->timepoint extract Extract Compound (e.g., Acetonitrile Precipitation) timepoint->extract analyze Quantify this compound (LC-MS/MS or HPLC-UV) extract->analyze data Analyze Data: % Remaining vs. Time analyze->data end End: Determine Stability Profile data->end

Caption: Experimental Workflow for Assessing Compound Stability.

References

Technical Support Center: Hpk1-IN-24 and Off-Target Effects in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HPK1 inhibitors, with a focus on understanding and mitigating potential off-target effects in kinase assays. The information is centered around a representative highly selective HPK1 inhibitor, GNE-6893, due to the limited public availability of specific data for "Hpk1-IN-24". The principles and methodologies discussed are broadly applicable to the characterization of other kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays when using an HPK1 inhibitor. Could this be due to off-target effects?

A1: Yes, unexpected phenotypes can arise from the inhibition of kinases other than HPK1. While some inhibitors are designed for high selectivity, they may still interact with other kinases, especially at higher concentrations. It is crucial to understand the selectivity profile of your specific inhibitor. For instance, a comprehensive kinome scan of a highly selective inhibitor like GNE-6893 revealed that at a concentration of 0.1 μM, it inhibited only a small fraction of the 356 kinases tested by more than 50%.[1][2] However, even minor inhibition of a critical signaling kinase could lead to observable phenotypic changes. We recommend performing dose-response experiments and comparing the inhibitor's effect in HPK1 knockout/knockdown cells versus wild-type cells to confirm that the observed phenotype is HPK1-dependent.[1]

Q2: How can we determine if our HPK1 inhibitor is engaging with its target within the cell?

A2: Target engagement can be confirmed using cellular thermal shift assays (CETSA) or more advanced techniques like the NanoBRET™ Target Engagement Assay. The NanoBRET™ assay quantitatively measures the binding of an inhibitor to a NanoLuc® luciferase-tagged target protein in live cells.[1] This provides direct evidence of target engagement and allows for the determination of intracellular potency, which can be different from the biochemical IC50.

Q3: What are the most common off-targets for HPK1 inhibitors and what are the potential consequences?

A3: The MAP4K family, to which HPK1 belongs, is a common source of off-targets due to the high degree of similarity in their ATP-binding pockets. For example, GNE-6893 was specifically optimized to ensure high selectivity against other MAP4K family members.[1] Off-target inhibition of other kinases can have various consequences depending on their biological roles. For instance, inhibition of kinases involved in cell cycle progression could lead to unintended anti-proliferative effects. A broad kinase panel screening is the most effective way to identify potential off-targets.

Q4: We are seeing a "bell-shaped" dose-response curve in our IL-2 production assay with our HPK1 inhibitor. What could be the cause?

A4: A bell-shaped dose-response curve, where the biological effect decreases at higher inhibitor concentrations, is often indicative of off-target effects that counteract the on-target effect.[1] In the context of HPK1 inhibition and T-cell activation, high concentrations of the inhibitor might engage one or more other kinases that negatively regulate T-cell signaling, thus dampening the IL-2 production enhanced by HPK1 inhibition. This highlights the importance of using the inhibitor at concentrations where it is most selective for HPK1.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent IC50 values between biochemical and cellular assays. 1. Poor cell permeability of the inhibitor. 2. The inhibitor is an efflux pump substrate. 3. High intracellular ATP concentration competing with the inhibitor. 4. Off-target effects in the cellular context.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use efflux pump inhibitors (e.g., verapamil) to see if cellular potency increases. 3. Confirm target engagement with a NanoBRET™ assay. 4. Profile the inhibitor against a broad kinase panel and in relevant signaling pathways.
High background signal in our ADP-Glo™ kinase assay. 1. Contaminating ATPase/kinase activity in the enzyme preparation. 2. ATP degradation in the reaction buffer.1. Use highly purified, quality-controlled recombinant kinase. 2. Prepare fresh reaction buffers and use high-purity ATP. 3. Run a "no enzyme" control to determine the background from the buffer components.
Observed cellular activity does not correlate with HPK1 inhibition. 1. The phenotype is driven by an off-target kinase. 2. The inhibitor has effects on non-kinase proteins.1. Test the inhibitor in HPK1 knockout or knockdown cells. The effect should be significantly diminished or absent if it is on-target. 2. Perform a kinome-wide selectivity screen (e.g., KINOMEscan™) to identify other potential targets. 3. Consider chemoproteomic approaches to identify a broader range of protein interactions.
Difficulty in achieving selectivity against other MAP4K family members. High sequence and structural homology in the ATP-binding site.Utilize structure-based drug design to exploit subtle differences in the kinase domains. For GNE-6893, structure-based design was crucial for introducing key selectivity elements.[1][2]

Quantitative Data: Kinase Selectivity Profile of GNE-6893

The following table summarizes the inhibitory activity of GNE-6893 against HPK1 and kinases that showed more than 50% inhibition when screened at a concentration of 0.1 μM in a panel of 356 kinases.[1][2]

KinaseIC50 (nM)% Inhibition @ 0.1 µM
HPK1 (MAP4K1) < 0.5 >95%
CAMKK2110>50%
CLK2180>50%
CSNK1D70>50%
CSNK1E120>50%
DYRK1A90>50%
DYRK1B150>50%
GSK3A200>50%
GSK3B130>50%

Data extracted from the publication on the discovery of GNE-6893.[1][2]

Experimental Protocols

ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is a generalized procedure for measuring the activity of a kinase and the potency of an inhibitor.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate (e.g., a generic peptide substrate), ATP, and the appropriate reaction buffer.

    • Dispense the reaction mixture into a multi-well plate.

    • Add the HPK1 inhibitor at various concentrations (typically a serial dilution).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. This new ATP is then used by a luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the IC50 value by plotting the kinase activity against the inhibitor concentration and fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

This protocol outlines the steps to measure the binding of an inhibitor to HPK1 in living cells.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a vector expressing HPK1 fused to NanoLuc® luciferase.

    • Culture the cells for 24-48 hours to allow for protein expression.

    • Harvest and resuspend the cells in an appropriate assay medium.

  • Assay Setup:

    • Dispense the cells into a multi-well plate.

    • Add the HPK1 inhibitor at various concentrations.

    • Add a cell-permeable fluorescent tracer that binds to the ATP-binding site of HPK1.

  • BRET Measurement:

    • Add the NanoLuc® substrate to initiate the bioluminescent reaction.

    • Measure the bioluminescence and fluorescence signals using a plate reader capable of detecting BRET. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged HPK1.

  • Data Analysis:

    • The binding of the inhibitor to HPK1 will displace the fluorescent tracer, leading to a decrease in the BRET signal.

    • Determine the intracellular IC50 value by plotting the BRET ratio against the inhibitor concentration.

Visualizations

HPK1_Signaling_Pathway TCR TCR Engagement LCK LCK TCR->LCK SLP76_LAT SLP76-LAT Complex LCK->SLP76_LAT HPK1_inactive HPK1 (Inactive) SLP76_LAT->HPK1_inactive Recruitment & Activation SLP76_p p-SLP76 (Ser376) SLP76_LAT->SLP76_p Downstream Downstream T-Cell Activation Signals SLP76_LAT->Downstream HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active HPK1_active->SLP76_LAT Phosphorylation Degradation SLP76 Degradation SLP76_p->Degradation Degradation->Downstream Inhibition Inhibitor HPK1 Inhibitor (e.g., GNE-6893) Inhibitor->HPK1_active Inhibition

Caption: Simplified HPK1 signaling pathway in T-cells.

Kinase_Assay_Workflow cluster_biochemical Biochemical Assay (e.g., ADP-Glo™) cluster_cellular Cellular Assay (e.g., NanoBRET™) b_start Recombinant HPK1 + Substrate + ATP b_inhibitor Add HPK1 Inhibitor (Titration) b_start->b_inhibitor b_reaction Kinase Reaction b_inhibitor->b_reaction b_detection Add ADP-Glo™ Reagents b_reaction->b_detection b_readout Measure Luminescence b_detection->b_readout b_ic50 Calculate Biochemical IC50 b_readout->b_ic50 c_start Live Cells Expressing HPK1-NanoLuc® c_inhibitor Add HPK1 Inhibitor & Fluorescent Tracer c_start->c_inhibitor c_bret Measure BRET Signal c_inhibitor->c_bret c_readout Quantify Tracer Displacement c_bret->c_readout c_ic50 Calculate Cellular IC50 c_readout->c_ic50

Caption: Workflow for assessing HPK1 inhibitor potency.

References

Troubleshooting inconsistent results in Hpk1-IN-24 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-24. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4][5] In the context of T-cell activation, HPK1 is activated upon TCR engagement and subsequently phosphorylates key adaptor proteins like SLP-76.[2][6][7] This phosphorylation event leads to the dampening of downstream signaling cascades required for T-cell proliferation and cytokine production.[2][6] this compound works by competitively inhibiting the kinase activity of HPK1, thereby preventing the phosphorylation of its substrates and promoting a more robust and sustained immune response.[6] this compound has a reported Ki of 100 nM.[1]

Q2: Why am I observing variable or lower-than-expected T-cell activation with this compound?

Inconsistent T-cell activation can stem from several factors. Here's a troubleshooting guide:

  • Compound Stability and Storage: Ensure this compound is stored correctly, as improper storage can lead to degradation. Prepare fresh dilutions for each experiment from a stock solution.

  • Cell Health and Density: Use healthy, viable T-cells at an optimal density for your assay. Over-confluent or stressed cells may not respond robustly to stimulation.

  • Stimulation Conditions: The concentration and quality of TCR stimuli (e.g., anti-CD3/anti-CD28 antibodies) are critical. Titrate your stimuli to determine the optimal concentration for your specific T-cell population.

  • Inhibitor Concentration and Incubation Time: Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental setup. The incubation time with the inhibitor prior to stimulation may also need optimization.

  • Assay Readout: The method used to measure T-cell activation (e.g., cytokine secretion, proliferation, activation marker expression) can influence results. Ensure your chosen readout is sensitive and appropriate for your experimental question.[3]

Q3: My Western blot results for downstream Hpk1 targets (e.g., phospho-SLP-76) are inconsistent. What should I check?

Inconsistent Western blot data can be frustrating. Consider the following:

  • Lysate Preparation: Ensure rapid and efficient cell lysis on ice with appropriate phosphatase and protease inhibitors to preserve phosphorylation states.

  • Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Check the antibody datasheet for recommended applications and dilutions.[8][9][10][11]

  • Loading Controls: Always include a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.

  • Experimental Timing: The kinetics of SLP-76 phosphorylation and dephosphorylation can be rapid. Perform a time-course experiment to identify the optimal time point for observing the effects of this compound.[7]

  • Transfer Efficiency: Verify efficient transfer of proteins to the membrane, especially for high molecular weight proteins.

Q4: I am observing unexpected cytotoxicity in my cell-based assays. Is this compound toxic to cells?

While this compound is designed to be a specific kinase inhibitor, off-target effects or compound-specific toxicity can occur, particularly at high concentrations.

  • Perform a Dose-Response for Viability: Before proceeding with functional assays, assess the impact of this compound on cell viability using a standard assay such as MTT, MTS, or a live/dead stain.[12][13] This will help you determine a non-toxic working concentration range.

  • DMSO Control: Ensure the final concentration of the vehicle (typically DMSO) is consistent across all conditions and is at a level that is not toxic to your cells (usually ≤ 0.1%).

  • Purity of the Compound: Impurities in the inhibitor preparation could contribute to cytotoxicity. If possible, verify the purity of your this compound batch.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors.

Q5: My in vitro kinase assay results with this compound are not reproducible. What are the common pitfalls?

Reproducibility in in vitro kinase assays depends on careful optimization of several parameters.

  • Enzyme and Substrate Quality: Use highly pure and active recombinant HPK1 enzyme and a suitable substrate (e.g., Myelin Basic Protein).[14]

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is dependent on the ATP concentration. Use an ATP concentration that is at or near the Km of HPK1 for ATP.

  • Assay Buffer Components: Ensure the components of your kinase buffer (e.g., MgCl2, DTT) are at their optimal concentrations.[15]

  • Reaction Time and Temperature: Keep the kinase reaction within the linear range. A time-course experiment can help determine the optimal incubation time. Maintain a consistent temperature throughout the assay.[16]

  • Plate Type and Reader Settings: Use appropriate microplates for your detection method (e.g., low-volume white plates for luminescence assays).[2] Optimize the settings on your plate reader for signal detection.

Quantitative Data Summary

Table 1: this compound Inhibitor Profile

ParameterValueReference
TargetHematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)[1]
Mechanism of ActionKinase Inhibitor[6]
Ki100 nM[1]

Table 2: Expected Effects of Hpk1 Inhibition in Immune Cells

Cell TypeKey SubstrateExpected Outcome of Hpk1 InhibitionReference
T-CellsSLP-76Increased proliferation, cytokine production (e.g., IL-2), and activation marker expression.[2][6][17]
B-CellsBLNKEnhanced B-cell activation and antibody production.[3][5][6]
Dendritic Cells(Not fully elucidated)Enhanced pro-inflammatory cytokine production.[6]

Experimental Protocols

Protocol 1: In Vitro HPK1 Kinase Assay

This protocol is a general guideline for measuring HPK1 kinase activity and the inhibitory effect of this compound using an ADP-Glo™ based assay.

  • Prepare Reagents:

    • 1x Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT.[15]

    • HPK1 Enzyme: Dilute recombinant human HPK1 to the desired concentration in 1x Kinase Assay Buffer.

    • Substrate/ATP Mix: Prepare a solution containing the substrate (e.g., 0.2 mg/ml Myelin Basic Protein) and ATP (e.g., 10 µM) in 1x Kinase Assay Buffer.

    • This compound: Prepare serial dilutions of this compound in 1x Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).

  • Assay Procedure (384-well plate format):

    • Add 1 µL of serially diluted this compound or vehicle (DMSO) to the appropriate wells.[2]

    • Add 2 µL of diluted HPK1 enzyme to all wells except the "blank" controls.[2]

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to all wells.[2]

    • Incubate the plate at room temperature for 60 minutes.[2]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[2]

    • Incubate at room temperature for 40 minutes.[2]

    • Add 10 µL of Kinase Detection Reagent to each well.[2]

    • Incubate at room temperature for 30 minutes.[2]

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "blank" signal from all other measurements.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot for Phospho-SLP-76 in Jurkat T-Cells

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells to a density of 1-2 x 10⁶ cells/mL.

    • Pre-incubate cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for a predetermined time (e.g., 5-30 minutes).[7]

  • Cell Lysis:

    • Pellet the cells by centrifugation at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an 8-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total SLP-76 and a loading control (e.g., β-actin).

Visualizations

Hpk1_Signaling_Pathway cluster_Downstream_Signaling Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activates CD28 CD28 CD28->HPK1 Activates SLP76 SLP-76 PLCg1 PLCγ1 SLP76->PLCg1 Activates Vav1 Vav1 SLP76->Vav1 Activates pSLP76 p-SLP-76 (Ser376) (Inactive) T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PLCg1->T_Cell_Activation Vav1->T_Cell_Activation HPK1->SLP76 Phosphorylates Hpk1_IN_24 This compound Hpk1_IN_24->HPK1 Inhibits pSLP76->T_Cell_Activation Inhibits

Caption: Hpk1 negative regulation of T-cell signaling and the inhibitory action of this compound.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents add_inhibitor Add this compound/ Vehicle to Plate prepare_reagents->add_inhibitor add_kinase Add HPK1 Enzyme add_inhibitor->add_kinase start_reaction Initiate Reaction with Substrate/ATP Mix add_kinase->start_reaction incubate Incubate at RT (e.g., 60 min) start_reaction->incubate stop_reaction Add ADP-Glo™ Reagent incubate->stop_reaction incubate2 Incubate at RT (40 min) stop_reaction->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate at RT (30 min) add_detection->incubate3 read_plate Read Luminescence incubate3->read_plate analyze_data Analyze Data (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for an in vitro HPK1 kinase assay.

Troubleshooting_Logic issue Inconsistent Results with this compound assay_type What type of assay? issue->assay_type cell_based Cell-Based Assay (e.g., T-Cell Activation) assay_type->cell_based Cell-Based biochemical Biochemical Assay (e.g., Kinase Assay) assay_type->biochemical Biochemical check_cells Check Cell Health, Density, & Stimulation Conditions cell_based->check_cells check_compound_cell Check Inhibitor: Solubility, Concentration, Incubation Time cell_based->check_compound_cell check_toxicity Perform Viability Assay (e.g., MTT, Live/Dead) cell_based->check_toxicity check_reagents Check Reagent Quality: Enzyme, Substrate, ATP biochemical->check_reagents check_buffer Verify Buffer Components & pH biochemical->check_buffer check_assay_params Optimize Reaction Time, Temperature, [ATP] biochemical->check_assay_params

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Technical Support Center: Hpk1-IN-24 In Vivo Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering challenges with the in vivo formulation of Hpk1-IN-24.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell and B-cell receptor signaling.[3][4][5][6] By inhibiting HPK1, this compound can enhance the immune response, making it a promising candidate for cancer immunotherapy research.[2][7] The inhibitor has a reported Ki of 100 nM.[2]

Q2: What are the common challenges in formulating small molecule kinase inhibitors like this compound for in vivo studies?

A2: Small molecule kinase inhibitors often present several formulation challenges.[8] Key issues include poor solubility in aqueous solutions, which can lead to low bioavailability. Stability of the compound in the formulation vehicle is another critical factor to ensure consistent dosing. Furthermore, achieving adequate exposure at the target site, especially for indications like brain tumors, requires overcoming biological barriers such as the blood-brain barrier.[9] Off-target effects due to the high conservation of the ATP-binding site in kinases can also be a concern, necessitating highly selective inhibitors.[10]

Q3: Is there a standard recommended vehicle for in vivo formulation of this compound?

A3: Specific formulation details for this compound are not widely published. However, for other small molecule HPK1 inhibitors, formulations suitable for oral or parenteral administration are common. A typical starting point for a research-grade formulation for in vivo studies, particularly for demonstrating proof-of-concept, often involves a mixture of solvents to ensure solubility and stability. For instance, a common vehicle for preclinical studies of similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[11] Researchers should perform their own solubility and stability tests to determine the optimal vehicle for this compound.

Q4: How can I improve the solubility of this compound for my in vivo experiments?

A4: Improving the solubility of poorly soluble compounds like many kinase inhibitors often requires a formulation strategy that includes co-solvents, surfactants, or complexing agents. Here are a few approaches:

  • Co-solvent systems: Utilizing a mixture of a primary solvent like DMSO or ethanol with other vehicles such as polyethylene glycols (PEGs) of varying molecular weights (e.g., PEG300, PEG400) can enhance solubility.

  • Surfactants: Non-ionic surfactants like Tween 80 or Cremophor EL can be included to improve the wetting and dispersion of the compound, preventing precipitation.

  • pH adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can significantly alter its solubility.

  • Nanosuspensions: For more advanced formulations, creating a nanosuspension can increase the surface area of the drug particles, leading to improved dissolution and bioavailability.

It is crucial to assess the tolerability and potential toxicity of any chosen excipients in the animal model being used.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound in the formulation upon standing or dilution. Poor solubility of the compound in the chosen vehicle. The concentration of the compound may be too high for the selected solvent system.1. Decrease the concentration of this compound. 2. Increase the proportion of the primary solvent (e.g., DMSO) or add a co-solvent (e.g., PEG300). 3. Incorporate a surfactant like Tween 80 to improve stability. 4. Prepare the formulation fresh before each use.
Inconsistent or low in vivo efficacy despite using a high dose. Poor bioavailability due to low solubility, rapid metabolism, or poor absorption. The compound may not be reaching the target tissue in sufficient concentrations.1. Optimize the formulation to enhance solubility and absorption (see solubility improvement tips above). 2. Consider a different route of administration (e.g., intraperitoneal instead of oral) to bypass first-pass metabolism. 3. Conduct pharmacokinetic (PK) studies to determine the plasma and tissue exposure of this compound. 4. Evaluate the potential for drug efflux transporters limiting absorption.
Adverse effects or toxicity observed in the animal model. The formulation vehicle itself may be causing toxicity at the administered volume. The compound may have off-target effects.1. Run a vehicle-only control group to assess the tolerability of the formulation. 2. Reduce the concentration of potentially toxic excipients like DMSO. 3. Decrease the dosing volume or frequency. 4. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
Difficulty in achieving a homogenous suspension for dosing. The compound is not fully dissolving or is rapidly settling out.1. Ensure thorough mixing using a vortex and/or sonication. 2. Gently warm the vehicle (if the compound is heat-stable) to aid dissolution. 3. Continuously mix the formulation during dosing to ensure each animal receives a consistent dose.

Quantitative Data Summary

While specific in vivo formulation data for this compound is not publicly available, the following table provides examples of dosages and formulations used for other preclinical HPK1 inhibitors, which can serve as a reference.

Compound Dosage Route of Administration Vehicle/Formulation Reference
BMS Compound 24 100 mg/kg BIDOralNot specified[12],[5]
Insilico Medicine Compound 30 mg/kg BIDOralNot specified[13]
HPK1-IN-43 (Example) 10 mg/kgNot specifiedDMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS[11]

Experimental Protocols

Protocol: Preparation of a General-Purpose Formulation for In Vivo Proof-of-Concept Studies

This protocol describes the preparation of a common vehicle system for small molecule inhibitors with poor aqueous solubility. Note: The optimal formulation for this compound must be determined empirically.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • PEG300, sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl) or PBS

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Volumes: Determine the total volume of formulation needed based on the number of animals, the dose per animal, and the dosing volume. For example, for 20 mice at 10 mg/kg with a dosing volume of 100 µL/20g mouse, and a final concentration of 2 mg/mL, you would need at least 2 mL of formulation. It is advisable to prepare a slight excess (e.g., 2.5 mL).

  • Dissolve this compound in DMSO: Weigh the required amount of this compound and place it in a sterile conical tube. Add a small volume of DMSO (e.g., 10% of the final volume) to dissolve the compound completely. Vortex thoroughly.

  • Add PEG300: Add the required volume of PEG300 (e.g., 30% of the final volume) to the DMSO solution. Vortex until the solution is clear and homogenous.

  • Add Tween 80: Add the required volume of Tween 80 (e.g., 5% of the final volume). Vortex thoroughly. The solution may become more viscous.

  • Add Saline or PBS: Slowly add the sterile saline or PBS (e.g., the remaining 55% of the final volume) to the mixture while vortexing. Add the aqueous component dropwise to prevent precipitation.

  • Final Mixing: Once all components are added, vortex the final formulation for at least 1-2 minutes to ensure homogeneity. If any particulates are visible, sonicate the tube for 5-10 minutes.

  • Pre-Dosing Preparation: Before administration, visually inspect the formulation for any precipitation. Gently vortex the solution before drawing up each dose.

Visualizations

Formulation_Workflow cluster_preparation Formulation Preparation cluster_administration In Vivo Administration Calculate_Amount 1. Calculate required amount of this compound and excipients Weigh_Compound 2. Weigh this compound powder Calculate_Amount->Weigh_Compound Dissolve_DMSO 3. Dissolve in DMSO Weigh_Compound->Dissolve_DMSO Add_PEG300 4. Add PEG300 Dissolve_DMSO->Add_PEG300 Add_Tween80 5. Add Tween 80 Add_PEG300->Add_Tween80 Add_Saline 6. Add Saline/PBS Add_Tween80->Add_Saline Final_Mix 7. Vortex/Sonicate Add_Saline->Final_Mix Visual_Inspect 8. Visually inspect for precipitation Final_Mix->Visual_Inspect Dose_Animal 9. Administer to animal model Visual_Inspect->Dose_Animal

Caption: Workflow for preparing this compound formulation.

HPK1_Signaling_Pathway cluster_receptor T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 JNK JNK Pathway SLP76->JNK NFkB NF-kB Pathway SLP76->NFkB TCell_Activation T-Cell Activation & Proliferation JNK->TCell_Activation NFkB->TCell_Activation HPK1->SLP76 Phosphorylates (Inhibits) Hpk1_IN_24 This compound Hpk1_IN_24->HPK1 Inhibits

Caption: Simplified HPK1 signaling pathway in T-cells.

References

Preventing degradation of Hpk1-IN-24 in storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage and handling of this compound to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. When stored correctly, the solid compound is expected to be stable for an extended period. For short-term storage, it can be kept at 4°C.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in an anhydrous solvent such as DMSO. Once prepared, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. For optimal stability, store these stock solutions at -80°C for up to six months, or at -20°C for up to one month[1][2]. Always seal the vials tightly to prevent moisture absorption.

Q3: Can I store diluted working solutions of this compound?

A3: It is best practice to prepare fresh working solutions from your frozen stock on the day of the experiment. If temporary storage is necessary, keep the diluted solution on ice and use it within a few hours. Avoid long-term storage of diluted solutions as this can increase the rate of degradation.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound may manifest as a decrease in its inhibitory activity in your biological assays, leading to inconsistent or unexpected results. Physically, you might observe a change in the color or appearance of the solid compound or the presence of precipitates in your stock solution. Analytically, degradation can be detected by the appearance of new peaks or a decrease in the main peak's area in an HPLC chromatogram.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound, potentially due to improper storage or handling.

Issue 1: Reduced or inconsistent inhibitory activity in my assay.

This could be a primary indicator of compound degradation.

  • Troubleshooting Steps:

    • Prepare fresh working solutions: Always prepare a new dilution from a stock vial that has undergone minimal freeze-thaw cycles.

    • Use a new stock aliquot: If the issue persists, thaw a fresh, previously unopened aliquot of your stock solution and repeat the experiment.

    • Assess compound purity: If the problem is not resolved, the integrity of your this compound stock may be compromised. It is advisable to check the purity of your compound using analytical methods like HPLC.

    • Perform a functional assay: Validate the activity of your inhibitor using a reliable kinase assay.

Issue 2: Precipitate observed in the stock solution upon thawing.

This may indicate poor solubility at lower temperatures or potential degradation.

  • Troubleshooting Steps:

    • Warm the solution: Gently warm the vial to 37°C for a few minutes and vortex to see if the precipitate redissolves.

    • Sonication: If warming is insufficient, sonicate the solution for a short period.

    • Centrifugation: If the precipitate does not dissolve, it may consist of insoluble degradation products. In this case, centrifuge the vial and carefully aspirate the supernatant for your experiment. Note that the actual concentration of the inhibitor in the supernatant may be lower than expected.

    • Prepare a fresh stock: For critical experiments, it is highly recommended to discard the compromised stock and prepare a fresh solution from solid compound.

Experimental Protocols & Data

To empower users to independently assess the stability and activity of their this compound, we provide the following detailed experimental protocols.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of this compound and the detection of any degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method with two mobile phases:

      • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Run a linear gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes).

    • Set the flow rate to 1.0 mL/min.

    • Detect the compound using a UV detector at an appropriate wavelength (determined by a UV scan of this compound).

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A decrease in the main peak's relative area or the appearance of new peaks over time indicates degradation.

Parameter Condition
Column Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Determined by UV-Vis scan (typically 254 nm or λmax)
Column Temperature 25°C
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol is to confirm the molecular weight of this compound, ensuring that the primary compound is intact.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10 µM) in a solvent compatible with mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it through an LC-MS system.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Scan a mass range that includes the expected molecular weight of this compound.

  • Data Analysis:

    • Look for the ion corresponding to the protonated molecule [M+H]+. The presence of this peak confirms the identity of the compound. The absence of this peak or the presence of other significant peaks may indicate degradation.

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Sample Concentration ~10 µM
Infusion Solvent 50:50 Acetonitrile:Water + 0.1% Formic Acid
Scan Range m/z 100-1000 (or centered around expected MW)
Protocol 3: Functional Assessment by In Vitro Kinase Assay

This protocol determines the inhibitory activity of this compound against its target, Hematopoietic Progenitor Kinase 1 (HPK1). A decrease in potency (increase in IC50) suggests degradation.

Methodology:

  • Reagents:

    • Recombinant HPK1 enzyme.

    • Kinase buffer.

    • Substrate (e.g., Myelin Basic Protein, MBP).

    • ATP.

    • This compound serial dilutions.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the HPK1 enzyme, the substrate, and the kinase buffer.

    • Add the serially diluted this compound or DMSO (as a control).

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Parameter Condition
Enzyme Recombinant HPK1
Substrate Myelin Basic Protein (MBP)
ATP Concentration At or near the Km for HPK1
Inhibitor Dilutions 10-point, 3-fold serial dilutions
Detection Method Luminescence-based (e.g., ADP-Glo™)
Plate Format 96-well or 384-well

Visualizations

HPK1_Signaling_Pathway TCR TCR Activation SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 SLP76->HPK1 activates pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 phosphorylates Degradation Proteasomal Degradation pSLP76->Degradation leads to Downstream Downstream T-Cell Signaling Attenuation Degradation->Downstream Hpk1_IN_24 This compound Hpk1_IN_24->HPK1

Caption: Simplified HPK1 signaling pathway and the inhibitory action of this compound.

Stability_Workflow Start Start: This compound Sample Store Store under recommended conditions (-80°C or -20°C) Start->Store Assay Perform Biological Assay Store->Assay Check Results as Expected? Assay->Check Good Continue Experiments Check->Good Yes Troubleshoot Troubleshoot: Suspect Degradation Check->Troubleshoot No HPLC Check Purity by HPLC Troubleshoot->HPLC MS Confirm Identity by MS HPLC->MS Functional Test Activity with Functional Assay MS->Functional Decision Compound Stable? Functional->Decision Decision->Good Yes Replace Discard and use new stock Decision->Replace No

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Tree Issue Reduced/Inconsistent Activity Observed Step1 Prepare Fresh Working Solution Issue->Step1 Check1 Problem Solved? Step1->Check1 Step2 Use a New Stock Aliquot Check1->Step2 No End_Good Issue Resolved Check1->End_Good Yes Check2 Problem Solved? Step2->Check2 Step3 Assess Compound Integrity (HPLC, MS, Functional Assay) Check2->Step3 No Check2->End_Good Yes End_Bad Compound has degraded. Use a fresh batch. Step3->End_Bad

Caption: Troubleshooting decision tree for this compound activity issues.

References

Technical Support Center: Hpk1-IN-24 & DMSO Vehicle Controls

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Hpk1-IN-24 and controlling for the solvent effects of Dimethyl Sulfoxide (DMSO) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is DMSO necessary?

This compound is an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, with a reported Kᵢ of 100 nM.[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling, making it a target for cancer immunotherapy.[2][3][4] Like many small molecule inhibitors, this compound is hydrophobic and requires an organic solvent like DMSO for solubilization to prepare concentrated stock solutions for laboratory use.

Q2: What is a vehicle control and why is it critical for experiments with this compound?

A vehicle control is a crucial component of experimental design. It consists of the same solvent—in this case, DMSO—used to dissolve the experimental compound (this compound), administered at the identical concentration to a control group of cells or animals. This is critical because DMSO itself can have biological effects, including cytotoxicity, altered gene expression, and even anti-inflammatory or pro-mineralization effects, depending on the concentration and cell type.[5][6][7][8][9] The vehicle control allows researchers to distinguish the specific effects of this compound from any background effects caused by the solvent.

Q3: What is the maximum recommended final concentration of DMSO for my experiments?

The ideal final concentration of DMSO should be as low as possible while maintaining the solubility of this compound. The tolerance for DMSO varies significantly between cell types.

Experimental SystemRecommended Max DMSO ConcentrationKey Considerations
Most Cell Lines≤ 0.5% Many robust cell lines can tolerate up to 1%, but 0.5% is a widely accepted and safer limit to minimize off-target effects.[5]
Primary Cells≤ 0.1% Primary cells are generally more sensitive to DMSO-induced stress and toxicity than immortalized cell lines.[5]
In Vivo Injections< 1% (v/v) Higher concentrations can cause local tissue damage and systemic toxicity. Co-solvent systems are often recommended if higher compound concentrations are needed.[10]

Always perform a dose-response curve for DMSO on your specific cell line to determine the optimal concentration that does not impact viability or the experimental endpoint being measured.

Q4: How can I prepare my this compound stock and working solutions to minimize DMSO concentration?

The key is to create a high-concentration stock solution in 100% DMSO and then perform serial dilutions.

  • Stock Solution: Dissolve this compound in 100% sterile DMSO to create a concentrated stock (e.g., 10 mM). Store this at -20°C or -80°C as recommended by the manufacturer.

  • Serial Dilutions: If performing a dose-response experiment, it is critical to make serial dilutions of your compound in 100% DMSO.[11] This ensures that when you add a small volume of each dilution to your final assay volume, the final DMSO concentration remains constant across all treatment groups.

  • Final Dilution: Add a small volume (e.g., 1-2 µL) of the DMSO stock or diluted stocks directly to the culture medium, ensuring vigorous mixing to prevent precipitation.[11]

Q5: How do I properly set up my experimental and control groups?

To properly control for solvent effects, you should include at least three groups:

  • Untreated Control: Cells or animals that receive no treatment. This group establishes the baseline for the experiment.

  • Vehicle Control: Cells or animals treated with the same final concentration of DMSO as the highest concentration used in the drug-treated groups.

  • This compound Treated Group(s): Cells or animals treated with the desired concentration(s) of this compound. Each concentration should have the same final percentage of DMSO.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High cell death or altered morphology in the DMSO vehicle control group. DMSO concentration is too high for the specific cell type.[5][8]Perform a DMSO toxicity curve (e.g., 0.05% to 2% DMSO) and assess cell viability (e.g., using an MTT or trypan blue assay). Determine the highest concentration that does not significantly impact cell health and use this (or a lower concentration) for future experiments.
This compound precipitates out of solution when added to the final culture medium. The compound's solubility limit in the aqueous medium has been exceeded. This can happen if the final DMSO concentration is too low to maintain solubility.Increase the final DMSO concentration slightly, ensuring it remains within the non-toxic range for your cells. Alternatively, prepare a more concentrated stock solution in 100% DMSO so a smaller volume is needed for the final dilution. Gentle warming of the medium or sonication can sometimes aid dissolution.[5]
Inconsistent results or high variability between replicate experiments. Inconsistent pipetting of small volumes of DMSO stock. Inconsistent final DMSO concentrations between wells or plates. Degradation of this compound in stock solution.Use calibrated pipettes for small volumes. Prepare a master mix of the drug/vehicle in the medium to ensure even distribution. Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles.
The inhibitory effect of this compound is weaker than expected based on its reported Kᵢ. The final concentration of the inhibitor is lower than intended due to precipitation or adsorption to plasticware. The assay conditions (e.g., high ATP or protein concentration) may not be optimal.Visually inspect for precipitation after dilution. Consider using low-protein-binding labware. Optimize assay conditions to be sensitive to ATP-competitive inhibitors. Confirm the activity of a new batch of the inhibitor.

Experimental Protocols & Visualizations

The HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation.[2] Upon T-Cell Receptor (TCR) engagement, HPK1 is recruited to a signaling complex where it becomes activated through phosphorylation.[12] Activated HPK1 then dampens the downstream signal, reducing T-cell proliferation and cytokine production. This compound, as an inhibitor, blocks this negative regulation, thereby enhancing the anti-tumor immune response.

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR SLP76 SLP-76 TCR->SLP76 Engagement AP1 AP-1 Activation SLP76->AP1 NFkB NF-κB Activation SLP76->NFkB HPK1 HPK1 SLP76->HPK1 Cytokines IL-2 / IFN-γ Production AP1->Cytokines NFkB->Cytokines HPK1->SLP76 Hpk1_IN_24 This compound Hpk1_IN_24->HPK1

Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.

General Workflow for In Vitro Cell-Based Assays

This workflow illustrates the critical steps for setting up a cell-based assay with this compound, emphasizing the parallel treatment of the vehicle control.

Experimental_Workflow cluster_treatment Treatment (24-72h Incubation) cluster_prep start Start: Seed Cells in Plate prep_stock Prepare 10 mM this compound Stock in 100% DMSO prep_vehicle Prepare Vehicle Control (100% DMSO) serial_dil Serially Dilute this compound in 100% DMSO prep_stock->serial_dil treat_vehicle Add Vehicle to Control Cells (to 0.2% final DMSO) prep_vehicle->treat_vehicle treat_drug Add Drug Dilutions to Cells (e.g., to 0.2% final DMSO) serial_dil->treat_drug assay Perform Assay (e.g., Viability, Cytokine ELISA) treat_drug->assay treat_vehicle->assay analyze Analyze Data (Normalize to Vehicle Control) assay->analyze

Caption: Experimental workflow for using this compound with appropriate vehicle controls.

Protocol: Preparing a Dose-Response Curve for IC₅₀ Determination
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Stock Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% sterile DMSO.

    • Prepare a 500X stock of your highest desired concentration. For example, for a top concentration of 10 µM, prepare a 5 mM stock by diluting the 10 mM stock 1:2 in 100% DMSO.

  • Serial Dilution in DMSO:

    • In a separate plate or tubes, perform a serial dilution series (e.g., 1:3 or 1:10) of your 500X stock using 100% DMSO as the diluent. This is the most critical step to ensure the final DMSO concentration is constant.

  • Treatment:

    • Add an equal, small volume of each DMSO dilution to the corresponding wells of the cell plate (e.g., add 0.2 µL of 500X stock to 100 µL of media for a 1X final concentration and 0.2% final DMSO).

    • For the vehicle control wells, add the same volume (0.2 µL) of 100% DMSO.

    • For the untreated/media control wells, add the same volume (0.2 µL) of sterile PBS or culture media.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).

  • Assay and Analysis: Perform your chosen endpoint assay (e.g., CellTiter-Glo®, ELISA). Calculate the percentage of inhibition for each concentration relative to the vehicle control (not the untreated control) and plot the data to determine the IC₅₀ value.

References

Validation & Comparative

Hpk1-IN-24 in the Landscape of HPK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This guide provides a comparative overview of Hpk1-IN-24 against other known HPK1 inhibitors, supported by available experimental data, to aid researchers in selecting appropriate tools for their studies.

Introduction to HPK1 and its Inhibition

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), acts as a crucial intracellular checkpoint. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation and the dampening of the T-cell response. By inhibiting HPK1, the aim is to sustain T-cell activation, augment cytokine production, and ultimately enhance the immune system's ability to recognize and eliminate cancer cells. Several small molecule inhibitors targeting the ATP-binding site of HPK1 have been developed and are in various stages of preclinical and clinical evaluation.

This compound: An Overview

Comparative Analysis of HPK1 Inhibitors

Due to the limited public data on this compound, this guide provides a comparison with other more extensively characterized HPK1 inhibitors. The following tables summarize key performance metrics from various studies. It is important to note that direct comparison of absolute values between different publications should be done with caution, as experimental conditions can vary.

Biochemical and Cellular Potency

The half-maximal inhibitory concentration (IC50) in biochemical assays and cellular functional assays are key indicators of an inhibitor's potency.

Compound Name/ReferenceHPK1 Biochemical IC50Cellular pSLP76 IC50Cellular IL-2 EC50Source
This compound < 100 nM (Ki)Not ReportedNot Reported[1]
Insilico Medicine Compound 10.4 nMNot ReportedNot Reported[2]
EMD Serono Compound 0.2 nM3 nM (Jurkat cells)1.5 nM (Primary T-cells)
BMS Compound 24 Not ReportedNot ReportedNot Reported[3]
Compound K (BMS) 2.6 nMNot ReportedNot Reported
NDI-101150 (Nimbus) Potent (exact value not stated)Not ReportedNot Reported[4]
Kinase Selectivity

High selectivity is crucial to minimize off-target effects. The selectivity is often assessed against other members of the MAP4K family and other kinases involved in T-cell signaling.

Compound Name/ReferenceSelectivity ProfileSource
This compound Not Reported
Insilico Medicine Compound High selectivity against a panel of TCR-related kinases and MAP4K family members (IC50s ranging from 85 to 665 nM for other kinases).[2]
BMS Compound 24 >50-fold selectivity against other MAP4K family members, including GLK.[3]
Compound K (BMS) >50-fold greater selectivity against the MAP4K family.[5]
In Vivo Efficacy

Preclinical in vivo studies in syngeneic mouse tumor models are critical to evaluate the anti-tumor activity of HPK1 inhibitors, both as monotherapy and in combination with other immunotherapies like anti-PD-1.

Compound Name/ReferenceAnimal ModelDosingKey FindingsSource
This compound Not ReportedNot ReportedNot Reported
Insilico Medicine Compound CT26 syngeneic tumor model30 mg/kg p.o. twice daily42% tumor growth inhibition (TGI) as monotherapy; 95% TGI in combination with anti-PD-1.[2]
BMS Compound 24 Not Reported100 mpk BID (oral)Showed tumor clearance in combination with a PD-1 inhibitor.[3]
NDI-101150 (Nimbus) Syngeneic tumor modelsNot ReportedShowed significant inhibition of tumor growth, both alone and in synergy with anti-PD-1.[4]
Compound K (BMS) 1956 sarcoma and MC38 syngeneic modelsNot ReportedImproved immune responses and superb antitumor efficacy in combination with anti-PD-1.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck PLCg1 PLCγ1 ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Activation SLP76->PLCg1 pSLP76 pSLP-76 (Ser376) HPK1->SLP76 Phosphorylation Degradation 14-3-3 binding & Proteasomal Degradation pSLP76->Degradation Negative Regulation Inhibitor HPK1 Inhibitor (e.g., this compound) Inhibitor->HPK1 Inhibition

Caption: HPK1 Signaling Pathway in T-Cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (e.g., TR-FRET, Kinase-Glo) Determine IC50 Cellular Cell-Based Assays (e.g., pSLP-76, IL-2 Secretion) Determine Cellular Potency Biochemical->Cellular Selectivity Kinase Selectivity Panel Assess Off-Target Effects Cellular->Selectivity PK Pharmacokinetics (PK) Studies Selectivity->PK Lead Optimization PD Pharmacodynamics (PD) / Target Engagement PK->PD Efficacy Syngeneic Tumor Models (Monotherapy & Combo) PD->Efficacy

Caption: General Experimental Workflow for HPK1 Inhibitor Evaluation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of inhibitors. Below are outlines for key assays.

HPK1 Biochemical Potency Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
  • Objective: To determine the in vitro IC50 value of a test compound against purified HPK1 enzyme.

  • Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by HPK1. A Europium-labeled anti-phosphoserine antibody binds to the phosphorylated substrate, bringing it in close proximity to a Streptavidin-allophycocyanin (APC) conjugate that binds to the biotin tag. This results in a FRET signal that is inversely proportional to the inhibitory activity of the compound.

  • General Protocol:

    • Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl2, DTT, and a detergent (e.g., Brij-35).

    • Add purified recombinant HPK1 enzyme to the wells of a microplate.

    • Add serial dilutions of the test compound (e.g., this compound) and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

    • Incubate for a specific time (e.g., 60-120 minutes) at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled anti-phospho-antibody and Streptavidin-APC) and incubate to allow for binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

Cellular Phospho-SLP-76 (pSLP-76) Assay
  • Objective: To measure the ability of an inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.

  • Principle: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated to activate the TCR signaling pathway, leading to HPK1 activation and SLP-76 phosphorylation. The levels of pSLP-76 (at Ser376) are then quantified, typically by ELISA or Western blot, in the presence and absence of the inhibitor.

  • General Protocol (ELISA-based):

    • Plate T-cells in a 96-well plate and starve them of serum for a few hours.

    • Pre-incubate the cells with serial dilutions of the HPK1 inhibitor for 1-2 hours.

    • Stimulate the cells with an anti-CD3 antibody (e.g., OKT3) to activate the TCR pathway.

    • After a short incubation period (e.g., 15-30 minutes), lyse the cells.

    • Quantify the amount of pSLP-76 in the cell lysates using a sandwich ELISA kit specific for pSLP-76 (Ser376).

    • Normalize the pSLP-76 signal to the total protein concentration in each well.

    • Plot the normalized pSLP-76 levels against the inhibitor concentration to calculate the IC50.

T-Cell Activation Assay (IL-2 Secretion)
  • Objective: To assess the functional consequence of HPK1 inhibition on T-cell activation by measuring the secretion of the cytokine Interleukin-2 (IL-2).

  • Principle: Inhibition of HPK1 is expected to enhance T-cell activation and proliferation, leading to increased production of IL-2.

  • General Protocol:

    • Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

    • Plate the T-cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to provide stimulatory signals.

    • Add serial dilutions of the HPK1 inhibitor to the wells.

    • Incubate the cells for 24-72 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-2 in the supernatant using a specific ELISA or a bead-based immunoassay (e.g., Luminex).

    • Plot the IL-2 concentration against the inhibitor concentration to determine the half-maximal effective concentration (EC50).

Conclusion

While this compound shows promise as a potent biochemical inhibitor of HPK1, the lack of comprehensive, publicly available data makes a direct and thorough comparison with other well-studied inhibitors challenging. Researchers interested in utilizing this compound are encouraged to perform their own head-to-head comparisons with other available compounds using standardized assays, such as those outlined in this guide. The field of HPK1 inhibition is rapidly evolving, with several potent and selective molecules demonstrating promising preclinical and early clinical activity. The continued investigation and transparent reporting of data for compounds like this compound will be crucial for advancing this therapeutic strategy.

References

Comparative Analysis of HPK1 Inhibitors: Hpk1-IN-24 vs. BGB-15025

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two hematopoietic progenitor kinase 1 (HPK1) inhibitors, Hpk1-IN-24 and BGB-15025, reveals significant differences in their potency and available pharmacological data. While BGB-15025 has progressed to clinical trials with a well-characterized profile, publicly available data for this compound remains limited, hindering a comprehensive direct comparison.

This guide provides a comparative analysis of these two small molecule inhibitors targeting HPK1, a critical negative regulator of T-cell activation and a promising target for cancer immunotherapy. The comparison is based on available biochemical and cellular data, with a focus on their inhibitory potency and effects on downstream signaling pathways.

I. Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and BGB-15025. It is important to note that the data for this compound is sparse in the public domain.

ParameterThis compoundBGB-15025
Biochemical Potency
IC50Not Publicly Available1.04 nM[1][2]
Ki< 100 nM[3]Not Publicly Available
Cellular Activity
pSLP-76 InhibitionData Not Publicly AvailablePotent reduction of SLP76 phosphorylation[1]
IL-2 ProductionData Not Publicly AvailableInduces IL-2 production in T cells[1][2]
ERK PhosphorylationData Not Publicly AvailableIncreases downstream ERK phosphorylation[1]
Clinical Development
PhasePreclinicalPhase 1[4]

II. Signaling Pathway and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the HPK1 signaling pathway and the experimental workflows used to characterize them.

A. HPK1 Signaling Pathway in T-Cell Activation

HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76, leading to the dampening of the T-cell response. Inhibition of HPK1 is expected to block this negative feedback loop, thereby enhancing T-cell activation, proliferation, and cytokine production.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates pSLP76 pSLP-76 SLP76->pSLP76 Downstream Downstream Signaling (e.g., ERK activation) pSLP76->Downstream inhibits Activation T-Cell Activation (IL-2 Production) Downstream->Activation Inhibitor This compound or BGB-15025 Inhibitor->HPK1 inhibits

HPK1 signaling pathway in T-cell activation.
B. Experimental Workflow for Inhibitor Characterization

The characterization of HPK1 inhibitors typically involves a series of biochemical and cellular assays to determine their potency and mechanism of action.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Assay HPK1 Kinase Assay (e.g., TR-FRET) IC50 Determine IC50 Biochem_Assay->IC50 Cell_Culture T-Cell Culture (e.g., Jurkat, PBMCs) Biochem_Assay->Cell_Culture Stimulation TCR Stimulation (e.g., anti-CD3/CD28) Cell_Culture->Stimulation Inhibitor_Treatment Inhibitor Treatment Stimulation->Inhibitor_Treatment pSLP76_Assay pSLP-76 Assay (e.g., ELISA, Western Blot) Inhibitor_Treatment->pSLP76_Assay IL2_Assay IL-2 Secretion Assay (e.g., ELISA) Inhibitor_Treatment->IL2_Assay Cell_Potency Determine Cellular Potency pSLP76_Assay->Cell_Potency IL2_Assay->Cell_Potency

General experimental workflow for HPK1 inhibitor characterization.

III. Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of HPK1 inhibitors are provided below.

A. HPK1 Biochemical Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated peptide substrate (e.g., ULight-SLP-76)

  • Europium-labeled anti-phospho-substrate antibody (e.g., anti-phospho-SLP-76)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 2 mM DTT)

  • Test compounds (this compound or BGB-15025)

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds to the assay plate.

  • Add a solution of HPK1 enzyme and the biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the europium-labeled anti-phospho-substrate antibody.

  • Incubate the plate to allow for antibody binding.

  • Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a dose-response curve.

B. Cellular Phospho-SLP-76 (pSLP-76) Assay

This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, a direct substrate of HPK1, in a cellular context.

Materials:

  • Human T-cell line (e.g., Jurkat) or primary human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium

  • TCR stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Test compounds

  • Lysis buffer

  • ELISA kit for pSLP-76 (Ser376) or antibodies for Western blotting

  • 96-well culture plates

Procedure:

  • Seed the T-cells in a 96-well plate.

  • Pre-incubate the cells with serial dilutions of the test compounds.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies to activate the TCR pathway and induce HPK1 activity.

  • Incubate for a short period (e.g., 10-15 minutes).

  • Lyse the cells to extract proteins.

  • Quantify the levels of pSLP-76 (Ser376) in the cell lysates using a sandwich ELISA or by Western blotting.

  • Normalize the pSLP-76 signal to the total protein concentration or a housekeeping protein.

  • Determine the cellular IC50 value for the inhibition of pSLP-76 phosphorylation.

C. IL-2 Secretion Assay

This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation, measured by the secretion of Interleukin-2 (IL-2).

Materials:

  • Human PBMCs

  • Cell culture medium

  • TCR stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Test compounds

  • Human IL-2 ELISA kit

  • 96-well culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Plate the PBMCs in a 96-well plate.

  • Treat the cells with serial dilutions of the test compounds.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

  • Incubate the cells for an extended period (e.g., 24-48 hours) to allow for cytokine secretion.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 in the supernatant using a standard ELISA protocol.

  • Determine the EC50 value for the induction of IL-2 secretion.

IV. Conclusion

BGB-15025 is a potent and selective HPK1 inhibitor with a well-defined biochemical and cellular profile, and it is currently undergoing clinical evaluation.[1][2][4] In contrast, while this compound has been identified as an HPK1 inhibitor with a reported Ki in the nanomolar range, a comprehensive public dataset on its biochemical IC50 and cellular activity is lacking.[3] This data gap prevents a direct and detailed performance comparison with BGB-15025. Further disclosure of experimental data for this compound is necessary to fully assess its potential relative to other HPK1 inhibitors in development. Researchers and drug developers should consider the depth of available data when selecting tool compounds or clinical candidates for targeting the HPK1 pathway.

References

A Comparative Analysis of HPK1 Inhibitors: Hpk1-IN-24 vs. NDI-101150 in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of cancer immunotherapy, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical negative regulator of T-cell activation, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two small molecule inhibitors of HPK1: Hpk1-IN-24 and NDI-101150, offering researchers, scientists, and drug development professionals a comprehensive overview of their available efficacy data and mechanisms of action.

Introduction to HPK1 and its Inhibition

HPK1, a member of the MAP4K family of serine/threonine kinases, plays a pivotal role in attenuating T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation and a dampening of the anti-tumor immune response.[1] By inhibiting HPK1, the aim is to restore and enhance T-cell-mediated immunity against cancer cells.

This compound: An Early-Stage Investigational Compound

This compound is identified as a hematopoietic progenitor kinase 1 (HPK1) inhibitor with a reported Ki of 100 nM .[2] This information originates from the patent WO2019051199A1, which describes 6-cyano-indazole compounds as HPK1 modulators.[2] At present, detailed public data regarding its in vitro and in vivo efficacy, selectivity profile, and specific experimental protocols are limited, precluding a comprehensive, direct comparison with more clinically advanced candidates.

NDI-101150: A Clinically Evaluated HPK1 Inhibitor

NDI-101150, developed by Nimbus Therapeutics, is a novel, oral, highly selective, and potent small-molecule inhibitor of HPK1.[3][4] It has progressed to Phase 1/2 clinical trials for the treatment of advanced solid tumors, both as a monotherapy and in combination with pembrolizumab.[3][5]

Mechanism of Action of NDI-101150

NDI-101150 functions by inhibiting the kinase activity of HPK1. This action prevents the negative regulation of T-cells, B-cells, and dendritic cells.[3] Preclinical studies have demonstrated that NDI-101150 treatment leads to an increase in CD8+ T-cells and enhanced cytokine secretion, thereby promoting anti-tumor immune responses.[3] A key pharmacodynamic biomarker for NDI-101150 activity is the inhibition of phosphorylation of SLP-76 (pSLP76).[6]

Preclinical and Clinical Efficacy of NDI-101150

Preclinical Findings: In preclinical syngeneic tumor models, NDI-101150 demonstrated significant tumor growth inhibition.[7] Notably, in the EMT-6 murine model, 7 out of 10 mice treated with NDI-101150 exhibited complete tumor regressions.[7] Furthermore, the inhibitor was shown to establish a robust immune memory response.[7]

Clinical Trial Data (NCT05128487): Early clinical data from the Phase 1/2 trial have shown encouraging signals of efficacy, particularly in patients with renal cell carcinoma (RCC).[3] As of August 2024, in response-evaluable RCC patients treated with NDI-101150 monotherapy, an objective response rate of 18% was observed, including one complete response and two partial responses.[4] The clinical benefit rate in this patient population was 29%.

Data Summary

Due to the limited publicly available data for this compound, a direct quantitative comparison is challenging. The following table summarizes the available information.

FeatureThis compoundNDI-101150
Target HPK1HPK1[4]
Mechanism of Action Kinase Inhibitor[2]Potent and selective small-molecule kinase inhibitor[3][4]
Biochemical Potency Ki: 100 nM[2]Single-digit nanomolar enzymatic IC50[7]
Preclinical Efficacy Data not publicly availableSignificant tumor growth inhibition in syngeneic models[7]
Clinical Development PreclinicalPhase 1/2 Clinical Trial (NCT05128487)[3]
Clinical Efficacy (Monotherapy) Data not publicly available18% ORR in RCC patients[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow for evaluating HPK1 inhibitors.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Enhanced_Activation T-Cell Activation (Enhanced) HPK1_inactive->Enhanced_Activation SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 pSLP-76 SLP76->pSLP76 Degradation Proteasomal Degradation pSLP76->Degradation T_Cell_Activation T-Cell Activation (Reduced) Degradation->T_Cell_Activation Inhibitor HPK1 Inhibitor (e.g., NDI-101150) Inhibitor->HPK1_active Inhibits

HPK1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Evaluation Biochemical_Assay Biochemical Assay (Kinase Activity) Cell_Based_Assay Cell-Based Assay (pSLP-76 Inhibition) Biochemical_Assay->Cell_Based_Assay T_Cell_Function T-Cell Functional Assays (Cytokine Production) Cell_Based_Assay->T_Cell_Function Syngeneic_Model Syngeneic Tumor Models T_Cell_Function->Syngeneic_Model TGI Tumor Growth Inhibition (TGI) Syngeneic_Model->TGI Immune_Profiling Immune Cell Profiling (Tumor Microenvironment) Syngeneic_Model->Immune_Profiling Phase1 Phase 1 Trial (Safety & PK/PD) TGI->Phase1 Immune_Profiling->Phase1 Phase2 Phase 2 Trial (Efficacy) Phase1->Phase2

General workflow for HPK1 inhibitor evaluation.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. For NDI-101150, the methodologies are described within the context of its clinical trial (NCT05128487) and preclinical publications. A general approach for assessing HPK1 inhibitor efficacy is outlined below.

In Vitro Kinase Inhibition Assay: The inhibitory activity of a compound against HPK1 is typically determined using a biochemical assay, such as a radiometric assay or a fluorescence-based assay. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the HPK1 enzyme. The result is often expressed as an IC50 or Ki value.

Cell-Based pSLP-76 Assay: To assess target engagement in a cellular context, a common method is to measure the inhibition of SLP-76 phosphorylation in a relevant cell line (e.g., Jurkat T-cells) or in primary human T-cells. Cells are stimulated to activate the TCR pathway in the presence of varying concentrations of the inhibitor. The levels of phosphorylated SLP-76 are then quantified using techniques such as Western blotting, flow cytometry, or ELISA.

T-Cell Activation and Cytokine Production Assay: The functional consequence of HPK1 inhibition on T-cell activation is evaluated by measuring the production of key cytokines, such as IL-2 and IFN-γ. Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are stimulated in the presence of the inhibitor, and cytokine levels in the supernatant are measured by ELISA or multiplex bead-based assays.

In Vivo Syngeneic Tumor Models: The anti-tumor efficacy of an HPK1 inhibitor is assessed in vivo using syngeneic mouse tumor models (e.g., CT26 colon carcinoma, EMT-6 breast cancer). Mice bearing established tumors are treated with the inhibitor, and tumor growth is monitored over time. The efficacy is typically reported as tumor growth inhibition (TGI).

Conclusion

NDI-101150 has emerged as a promising, clinically evaluated HPK1 inhibitor with a well-defined mechanism of action and encouraging early signs of anti-tumor activity, particularly in renal cell carcinoma. The extensive preclinical and clinical data available for NDI-101150 provide a strong rationale for its continued development.

This compound remains an early-stage investigational compound with limited publicly available data. While its reported Ki value suggests biochemical potency, a comprehensive assessment of its efficacy and potential as a therapeutic agent requires the disclosure of further in vitro and in vivo experimental data. As more information on this compound and other emerging HPK1 inhibitors becomes available, the comparative landscape will undoubtedly become clearer, aiding researchers in the pursuit of novel and effective cancer immunotherapies.

References

Hpk1-IN-24: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hpk1-IN-24 has emerged as a significant chemical probe for studying the role of Hematopoietic Progenitor Kinase 1 (HPK1) in immune regulation and as a potential starting point for the development of novel cancer immunotherapies. This guide provides a comparative analysis of the selectivity profile of this compound against a panel of kinases, supported by available experimental data.

Introduction to this compound

This compound, also referred to as compound 24 in some publications by Bristol Myers Squibb, is a potent inhibitor of HPK1 with a reported inhibitory constant (Ki) of 100 nM. HPK1, a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, compounds like this compound can enhance T-cell activation and anti-tumor immunity. A key attribute for any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities and confound experimental results.

This compound Selectivity Profile

Kinase TargetIC50 / Selectivity FoldAlternative Compound (if applicable)Reference
HPK1 Ki = 100 nM -[1]
GLK (MAP4K3)>50-fold selective for HPK1BMS Compound 24[2]
MAP4K Family>50-fold selective for HPK1BMS Compound K*[1]

*It is important to note that while "BMS Compound 24" is strongly suggested to be this compound, "BMS Compound K" is another potent and selective HPK1 inhibitor from the same company, and its selectivity data provides a valuable reference point for this class of compounds.

The data indicates that this compound possesses significant selectivity over other members of the MAP4K family, such as GLK (MAP4K3). This is a critical feature, as non-selective inhibition of related kinases could lead to unintended biological consequences.

HPK1 Signaling Pathway

HPK1 functions as a negative regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates and activates downstream targets, ultimately leading to the dampening of the T-cell response. The diagram below illustrates the central role of HPK1 in this pathway.

HPK1_Signaling_Pathway cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck SLP76 SLP-76 Lck->SLP76 Phosphorylates HPK1 HPK1 SLP76->HPK1 Recruits JNK_p38 JNK/p38 MAPK Pathway HPK1->JNK_p38 Activates NFkB NF-κB Pathway HPK1->NFkB Activates T_Cell_Activation T-Cell Activation (Inhibited) HPK1->T_Cell_Activation Inhibits

Caption: Simplified HPK1 signaling pathway in T-cells.

Experimental Protocols

The selectivity of kinase inhibitors is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Workflow: ADP-Glo™ Kinase Assay

Kinase_Assay_Workflow Start Start: Prepare Reagents Add_Inhibitor Add this compound (or DMSO control) to assay plate Start->Add_Inhibitor Add_Kinase Add HPK1 enzyme and substrate (e.g., MBP) Add_Inhibitor->Add_Kinase Incubate_1 Incubate at room temperature Add_Kinase->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent to convert ADP to ATP Incubate_1->Add_ADP_Glo Incubate_2 Incubate at room temperature Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent to generate luminescent signal Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at room temperature Add_Detection_Reagent->Incubate_3 Read_Luminescence Measure luminescence Incubate_3->Read_Luminescence

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation: All reagents, including the kinase, substrate (e.g., Myelin Basic Protein), ATP, and the test inhibitor (this compound), are prepared in a suitable kinase buffer.

  • Kinase Reaction: The inhibitor, at varying concentrations, is pre-incubated with the HPK1 enzyme. The kinase reaction is initiated by the addition of the substrate and ATP mixture. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by the addition of the Kinase Detection Reagent, which converts the generated ADP into ATP and then into a luminescent signal via a luciferase reaction.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration. The selectivity is then determined by comparing the IC50 value for HPK1 with the IC50 values for other kinases.

Conclusion

This compound is a valuable tool for studying HPK1 biology due to its potency and selectivity. The available data demonstrates a favorable selectivity profile, particularly against other members of the MAP4K family. Researchers utilizing this compound should, however, remain mindful of potential off-target effects and consider validating key findings with orthogonal approaches. Further comprehensive kinome profiling will provide a more complete picture of the selectivity of this compound and aid in its development as a potential therapeutic agent.

References

A Researcher's Guide to Validating HPK1 Inhibitor Mechanism of Action in Primary Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison and Methodological Overview for Preclinical Validation

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the mechanism of action of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in primary immune cells. As the specific compound "Hpk1-IN-24" is not detailed in publicly available literature, this guide will use a well-characterized, potent, and selective HPK1 inhibitor, referred to here as "CompK," as a representative example for comparison and methodological illustration.[1] This approach ensures the protocols and comparative data are grounded in established research.

HPK1, also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[2][3] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3][4] Pharmacological inhibition of HPK1 is expected to boost the activation of T cells and the antigen-presenting function of dendritic cells.[1][5]

Comparative Analysis of HPK1 Inhibitors

The development of potent and selective HPK1 inhibitors is a key focus in immuno-oncology.[4] Selectivity is particularly crucial due to the high degree of structural similarity within the MAP4K kinase family.[1] An ideal inhibitor will potently inhibit HPK1 while having minimal effect on other kinases to reduce off-target effects.

Below is a comparative summary of representative HPK1 inhibitors based on publicly available data.

Compound/SeriesBiochemical IC50 (HPK1)Cellular Potency (pSLP-76 IC50 or IL-2 EC50)Kinase Selectivity HighlightsReference
CompK 2.6 nM290 nM (pSLP-76)>50-fold selective over other MAP4K family members.[1][1][6]
Diaminopyrimidine Carboxamides (e.g., Compound 22) 0.061 nM78 nM (pSLP-76)>100-fold selectivity in a 265-kinase panel for lead compound.[7][7][8]
GNE-1858 1.9 nMNot specifiedNot specified[8]
CFI-402,411 Not specifiedNot specifiedIn Phase 1/2 clinical trials.[8][8]
BMS Compound 24 Sub-nanomolar226 nM (IL-2, Compound 1)>50x selectivity against family members including GLK.[9][9]
ISR-05 24.2 µMNot specifiedIdentified via in silico screening.[10][11][10][11]

Key Validation Experiments and Protocols

Validating the mechanism of action of an HPK1 inhibitor in primary immune cells involves confirming its engagement with the intended target and observing the expected downstream functional consequences.

Target Engagement: Inhibition of SLP-76 Phosphorylation

Rationale: Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at serine 376 (pSLP-76 S376).[12][13] This phosphorylation event is a key negative regulatory step, leading to the recruitment of 14-3-3 proteins and subsequent degradation of SLP-76, thereby dampening the T-cell response.[12][14] A genuine HPK1 inhibitor should block this specific phosphorylation event in a dose-dependent manner.

Experimental Protocol: Western Blot for pSLP-76

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Isolation (Optional): For a more purified system, isolate CD3+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

  • Compound Pre-incubation: Plate 1-2 million cells per well and pre-incubate with a dose range of the HPK1 inhibitor (e.g., CompK, 1 nM to 10 µM) or DMSO (vehicle control) for 1-2 hours.

  • T-Cell Activation: Stimulate the T cells with anti-CD3/anti-CD28 antibodies (e.g., Dynabeads) for a short period (e.g., 5-15 minutes) to induce TCR signaling.

  • Lysis: Immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification and Blotting: Determine protein concentration using a BCA assay. Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against pSLP-76 (Ser376) and total SLP-76 or a loading control (e.g., GAPDH, β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry software. The ratio of pSLP-76 to total SLP-76 should decrease with increasing concentrations of the inhibitor.

experimental_workflow_western_blot cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis PBMC_iso Isolate PBMCs (Ficoll) TCell_iso Isolate CD3+ T Cells (MACS) PBMC_iso->TCell_iso Optional Preincubation Pre-incubate with HPK1 Inhibitor TCell_iso->Preincubation Activation Activate with anti-CD3/CD28 Preincubation->Activation Lysis Cell Lysis Activation->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Blotting Western Blot (pSLP-76, Total SLP-76) SDS_PAGE->Blotting Analysis Densitometry Analysis Blotting->Analysis

Workflow for pSLP-76 Western Blot Analysis.

Functional Consequence: Enhancement of Cytokine Production

Rationale: By inhibiting the negative regulator HPK1, T-cell activation should be enhanced, leading to increased production of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][12] This functional outcome is a critical validation of the inhibitor's mechanism of action.

Experimental Protocol: IL-2 and IFN-γ ELISA

  • Cell Preparation: Isolate and prepare PBMCs or purified T cells as described previously.

  • Compound Treatment & Activation: In a 96-well plate, add the HPK1 inhibitor across a range of concentrations. Add a T-cell activator, such as anti-CD3 antibody coated on the plate or PHA (phytohemagglutinin). Include positive (activator only) and negative (unstimulated) controls.

  • Incubation: Culture the cells for 24-72 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform a standard sandwich ELISA for human IL-2 and IFN-γ according to the manufacturer's instructions.

  • Analysis: Measure absorbance at 450 nm using a plate reader. Calculate the concentration of cytokines based on a standard curve. A successful HPK1 inhibitor will show a dose-dependent increase in IL-2 and IFN-γ production in activated T cells.[1][13]

signaling_pathway TCR TCR Engagement (e.g., anti-CD3/CD28) HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (S376) SLP76->pSLP76 Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream Activates Degradation 14-3-3 Binding & SLP-76 Degradation pSLP76->Degradation Promotes Degradation->Downstream Inhibits Cytokines Cytokine Production (IL-2, IFN-γ) Downstream->Cytokines Leads to Inhibitor HPK1 Inhibitor (e.g., CompK) Inhibitor->HPK1

HPK1 Signaling Pathway and Point of Inhibition.

Reversal of Immune Suppression

Rationale: The tumor microenvironment contains immunosuppressive factors like Prostaglandin E2 (PGE2) and adenosine, which can activate HPK1 and suppress T-cell function.[2][13] An effective HPK1 inhibitor should be able to overcome this suppression and restore T-cell activity.

Experimental Protocol: PGE2 Suppression Reversal Assay

  • Cell Preparation: Use human PBMCs.

  • Treatment Setup: Prepare wells with:

    • Vehicle control (DMSO)

    • HPK1 inhibitor at various concentrations

    • PGE2 (a known immunosuppressant)

    • HPK1 inhibitor + PGE2

  • Activation and Culture: Add a T-cell activator (e.g., anti-CD3) to all wells and culture for 48-72 hours.

  • Analysis: Collect supernatant and measure IFN-γ or IL-2 production via ELISA.

  • Expected Outcome: PGE2 should significantly suppress cytokine production compared to the activated control. The addition of an effective HPK1 inhibitor should rescue this suppression, restoring cytokine levels in a dose-dependent manner.[13]

logical_comparison cluster_criteria Validation Criteria Inhibitors HPK1 Inhibitors CompK Compound 22 This compound (Hypothetical) Potency Potency Biochemical (IC50) Inhibitors->Potency:f0 Evaluate Target Target Engagement pSLP-76 Inhibition Inhibitors->Target:f0 Evaluate Function Functional Outcome ↑ IL-2 / IFN-γ Inhibitors->Function:f0 Evaluate Reversal Reversal of Suppression Overcomes PGE2 Inhibitors->Reversal:f0 Evaluate Selectivity Selectivity vs. MAP4K family Inhibitors->Selectivity:f0 Evaluate

Framework for Comparative Validation of HPK1 Inhibitors.

Conclusion

The validation of an HPK1 inhibitor's mechanism of action requires a multi-faceted approach. By confirming direct target engagement through the inhibition of SLP-76 phosphorylation and demonstrating the downstream functional consequences of enhanced cytokine production and reversal of immunosuppression, researchers can build a robust data package. The protocols and comparative framework provided here offer a clear path for the preclinical validation of novel HPK1 inhibitors like "this compound," ensuring confidence in their therapeutic potential for immuno-oncology.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of immuno-oncology, the precision of targeted kinase inhibitors is paramount. This guide provides a detailed comparative analysis of Hpk1-IN-24, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), and its cross-reactivity with related kinases. The data presented herein, including quantitative analysis and detailed experimental protocols, offers a critical resource for evaluating the specificity of this promising therapeutic candidate.

This compound, also referred to as BMS compound 24 or compound K in scientific literature, has emerged as a highly selective inhibitor of HPK1, a key negative regulator of T-cell activation. With a reported inhibitory constant (Ki) of 100 nM, this compound is a valuable tool for investigating the role of HPK1 in immune modulation and for the development of novel cancer immunotherapies. Understanding its selectivity is crucial to anticipate potential off-target effects and to ensure the focused therapeutic action.

Kinase Selectivity Profile of this compound

The cross-reactivity of this compound has been assessed against a panel of related kinases, particularly those within the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family to which HPK1 belongs. The following table summarizes the inhibitory activity of this compound against HPK1 and other closely related kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. HPK1
HPK1 (MAP4K1) 20 1
GLK (MAP4K3)>1000>50
GCK (MAP4K2)--
HGK (MAP4K4)--
KHS (MAP4K5)--
MINK (MAP4K6)--
Data presented is a synthesis of available information and may vary based on specific assay conditions. The selectivity against GCK, HGK, KHS, and MINK is reported to be significant, though specific IC50 values are not publicly available at this time. Further detailed kinome scan data is often found within patent literature, such as WO2019051199A1, associated with this compound.

As the data indicates, this compound demonstrates a high degree of selectivity for HPK1 over the closely related Germinal Center Kinase-Like Kinase (GLK), with a selectivity margin of over 50-fold[1]. This is a critical feature, as non-selective inhibition of other kinases can lead to unintended biological consequences.

Experimental Protocols

The determination of the kinase selectivity profile of this compound and other inhibitors typically involves robust and high-throughput screening methods. The following are detailed methodologies for key experiments commonly employed in the field.

KINOMEscan™ Assay: A Competition Binding Assay

The KINOMEscan™ platform is a widely used method for assessing kinase inhibitor selectivity. This assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Experimental Workflow:

  • Kinase Library: A comprehensive panel of human kinases, typically expressed as DNA-tagged fusion proteins, is utilized.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Binding: The test compound (e.g., this compound) is incubated with the DNA-tagged kinase and the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) or IC50 values can then be calculated.

G cluster_workflow KINOMEscan™ Workflow start Start kinase_prep Prepare DNA-tagged Kinase Library start->kinase_prep incubate Incubate Kinase, Ligand, and Test Compound kinase_prep->incubate immobilize Immobilize Active-Site Directed Ligand immobilize->incubate wash Wash to Remove Unbound Components incubate->wash quantify Quantify Bound Kinase via qPCR wash->quantify analyze Data Analysis: % Inhibition, Kd/IC50 quantify->analyze end End analyze->end

A simplified workflow of the KINOMEscan™ assay.
Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Cellular Context

CETSA® is a powerful technique to verify the direct binding of a compound to its target protein within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

  • Cell Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein (HPK1) remaining at each temperature is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

HPK1 Signaling Pathway

HPK1 is a central node in the T-cell receptor (TCR) signaling pathway, acting as a negative regulator. Understanding this pathway is essential for contextualizing the effects of HPK1 inhibition.

G cluster_pathway HPK1 Signaling Pathway in T-Cells TCR TCR Activation LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 HPK1->LAT_SLP76 Phosphorylates & Inhibits Downstream Downstream Signaling (e.g., NF-κB, AP-1) PLCg1->Downstream T_Cell_Activation T-Cell Activation & Proliferation Downstream->T_Cell_Activation

Simplified schematic of the HPK1 signaling cascade.

Upon TCR activation, a signaling cascade involving LCK and ZAP70 leads to the formation of the LAT/SLP76 signalosome. This complex activates downstream pathways, culminating in T-cell activation and proliferation. HPK1 is recruited to this complex and, upon activation, phosphorylates SLP76. This phosphorylation event leads to the recruitment of the ubiquitin ligase CBL-B, resulting in the ubiquitination and degradation of the SLP76-containing signaling complex, thereby dampening the T-cell response. This compound, by inhibiting the kinase activity of HPK1, prevents this negative feedback loop, leading to sustained TCR signaling and enhanced T-cell activation.

Conclusion

This compound is a highly selective and potent inhibitor of HPK1. The available data demonstrates its favorable selectivity profile against closely related kinases, a critical attribute for a targeted therapeutic. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other kinase inhibitors. The visualization of the HPK1 signaling pathway underscores the mechanism by which this inhibitor can potentiate anti-tumor immunity. This comprehensive guide serves as a valuable resource for researchers dedicated to advancing the field of immuno-oncology through the development of precise and effective kinase inhibitors.

References

Reproducibility of Hpk1 Inhibitor Effects Across Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of Hematopoietic Progenitor Kinase 1 (Hpk1) inhibitors across various cell lines, with a focus on reproducibility and experimental validation. While this guide centers on the general class of Hpk1 inhibitors, it is important to note a significant lack of publicly available experimental data specifically for Hpk1-IN-24 . The information presented herein is aggregated from studies on other well-characterized Hpk1 inhibitors and serves as a framework for evaluating the efficacy and mechanism of action of novel compounds targeting Hpk1.

Hpk1, also known as MAP4K1, is a critical negative regulator of T-cell receptor signaling.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3][4][5] By blocking Hpk1, T-cell activation and proliferation are promoted, leading to a more robust immune response against cancer cells.[6][7]

Comparative Efficacy of Hpk1 Inhibitors

The following tables summarize the observed effects of various Hpk1 inhibitors on different cell lines, primarily focusing on Jurkat cells (a human T-lymphocyte cell line) and Peripheral Blood Mononuclear Cells (PBMCs), which are commonly used models for studying T-cell activation.

Table 1: Effects of Hpk1 Inhibitors on Jurkat Cells

InhibitorConcentrationObserved EffectsCitation
Compound 1≥3,000 nMLimited Hpk1 degradation, reduced TCR-induced SLP76-S376 phosphorylation.[1]
Compound 2 (degrader)EC50 ≈ 200 nMEnhanced IL-2 production.[8]
Compound 3High concentrationsLimited Hpk1 degradation, reduced TCR-induced SLP76-S376 phosphorylation.[1]
KHK-6Up to 0.3 μMSignificantly enhanced anti-CD3/CD28-mediated IL-2 production.[6]
HPK1-IN-3Not specifiedSignificantly enhanced anti-CD3/CD28-mediated IL-2 production.[6]

Table 2: Effects of Hpk1 Inhibitors on Human PBMCs

InhibitorCell TypeConcentrationObserved EffectsCitation
Compound 1CD4+ & CD8+ T-cells1,000 nMAttenuated TCR-induced SLP76-S376 phosphorylation to background levels without significant Hpk1 degradation.[1]
Compound 2 (degrader)CD4+ & CD8+ T-cellsEC50 = 11.47 nM (CD4+), 26.03 nM (CD8+)Concentration-dependent degradation of Hpk1.[1]
KHK-6PBMCsNot specifiedConfirmed enhancing activity on T-cell activation.[6]

Hpk1 Signaling Pathway and Inhibition

The diagram below illustrates the central role of Hpk1 in the T-cell receptor (TCR) signaling pathway and the mechanism of its inhibition.

Hpk1_Signaling_Pathway cluster_cell T-Cell TCR TCR SLP76 SLP76 TCR->SLP76 engagement Hpk1 Hpk1 SLP76->Hpk1 activates Activation T-Cell Activation (e.g., IL-2 production) SLP76->Activation Hpk1->SLP76 phosphorylates & inhibits Inhibition Inhibition of T-Cell Activation Hpk1->Inhibition Hpk1_Inhibitor Hpk1 Inhibitor (e.g., this compound) Hpk1_Inhibitor->Hpk1 blocks

Caption: Hpk1 negatively regulates TCR signaling by phosphorylating SLP76.

Experimental Protocols

Below are generalized protocols for key experiments used to assess the efficacy of Hpk1 inhibitors.

Cell Culture and Treatment
  • Cell Lines: Jurkat cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Human PBMCs are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Inhibitor Preparation: Hpk1 inhibitors, such as this compound, are dissolved in DMSO to create a stock solution and then diluted to the desired concentrations in the cell culture medium.

  • Treatment: Cells are pre-incubated with the Hpk1 inhibitor or vehicle (DMSO) for a specified period (e.g., 24 hours) before stimulation.

T-Cell Activation and Cytokine Production Assay

This workflow outlines the steps to measure the effect of an Hpk1 inhibitor on T-cell activation.

T_Cell_Activation_Workflow A 1. Culture Jurkat cells or PBMCs B 2. Pre-treat with Hpk1 Inhibitor or Vehicle A->B C 3. Stimulate with anti-CD3/ anti-CD28 antibodies B->C D 4. Incubate for 24-72 hours C->D E 5. Collect supernatant D->E F 6. Measure cytokine levels (e.g., IL-2) by ELISA E->F

Caption: Workflow for assessing Hpk1 inhibitor effect on T-cell activation.

Western Blotting for Phospho-SLP76
  • Cell Lysis: After treatment and stimulation, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-SLP76 (S376) and total SLP76, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Comparative Analysis Logic

The logical framework for comparing Hpk1 inhibitors involves assessing their impact on key nodes of the T-cell activation pathway.

Comparative_Analysis_Logic Inhibitor Hpk1 Inhibitor (e.g., this compound) Target Hpk1 Kinase Activity Inhibitor->Target inhibits Biomarker pSLP76 Levels Target->Biomarker decrease in Functional_Outcome T-Cell Activation (IL-2, IFN-γ) Biomarker->Functional_Outcome leads to increase in Therapeutic_Effect Anti-Tumor Immunity Functional_Outcome->Therapeutic_Effect enhances

Caption: Logical flow from Hpk1 inhibition to anti-tumor effect.

References

A Comparative Guide to the Potency of Hpk1-IN-24 and First-Generation HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and cellular potency of the novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-24, against a panel of first-generation HPK1 inhibitors. The data presented herein is intended to assist researchers in selecting appropriate tools for their studies in immuno-oncology and T-cell biology.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR activation, HPK1 phosphorylates key downstream targets, most notably the adapter protein SLP-76 at serine 376 (pSLP-76), leading to a dampening of the T-cell response.[1] Inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity by augmenting T-cell activation and effector functions. This guide focuses on comparing the potency of this compound with earlier, first-generation HPK1 inhibitors.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the available biochemical and cellular potency data for this compound and selected first-generation HPK1 inhibitors. It is important to note that direct cellular potency data for this compound is not publicly available at the time of this publication. The provided Ki value reflects its biochemical potency.

Table 1: Biochemical Potency of HPK1 Inhibitors

InhibitorTypeTargetPotency (Ki)
This compound6-cyano-indazoleHPK1100 nM[2][3]

Table 2: Cellular Potency of First-Generation HPK1 Inhibitors

InhibitorTypepSLP-76 (Ser376) Inhibition IC50IL-2 Secretion EC50
Compound 1 (Genentech)Benzimidazole~20 nM2-5 nM
Compound 2 (Ariad)Aminopyrimidine100-200 nM58-143 nM
BosutinibBCR-ABL/Src Inhibitor492-677 nM>10,000 nM

Experimental Methodologies

The following sections detail the typical experimental protocols used to assess the potency of HPK1 inhibitors.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified HPK1.

1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a substrate by HPK1.

  • Principle: Recombinant HPK1 enzyme is incubated with a biotinylated substrate (e.g., a peptide derived from SLP-76) and ATP. The inhibitor is added at varying concentrations. After the kinase reaction, a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) are added. Phosphorylation of the substrate brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal that is inversely proportional to the inhibitor's activity.

  • Protocol Outline:

    • Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl2, DTT, and a detergent.

    • Add recombinant HPK1 enzyme to the wells of a microplate.

    • Add serial dilutions of the test inhibitor (e.g., this compound).

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-APC).

    • Incubate to allow for antibody binding.

    • Read the TR-FRET signal on a compatible plate reader.

    • Calculate IC50 values from the dose-response curves.

2. ADP-Glo™ Kinase Assay

This luminescent assay quantifies HPK1 activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the amount of ADP produced and thus to HPK1 activity.

  • Protocol Outline:

    • Set up the kinase reaction with HPK1, substrate, ATP, and the inhibitor in a microplate.

    • Incubate to allow for the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent and incubate to stop the reaction and deplete ATP.

    • Add Kinase Detection Reagent and incubate to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a luminometer.

    • Determine IC50 values from the inhibitor titration curves.

Cellular Assays

Cellular assays measure the effect of inhibitors on HPK1 activity within a physiological context, typically using primary T-cells or T-cell lines (e.g., Jurkat cells).

1. Phospho-SLP-76 (Ser376) Cellular Assay

This assay quantifies the phosphorylation of HPK1's direct substrate, SLP-76, in cells.

  • Principle: Cells are pre-treated with the inhibitor and then stimulated to activate the TCR signaling pathway. The level of phosphorylated SLP-76 at serine 376 is then measured, typically using a sensitive immunoassay like TR-FRET or ELISA. A decrease in the pSLP-76 signal indicates inhibition of HPK1.

  • Protocol Outline:

    • Culture primary human T-cells or Jurkat T-cells.

    • Pre-incubate the cells with various concentrations of the HPK1 inhibitor.

    • Stimulate the cells with anti-CD3/CD28 antibodies or other TCR agonists.

    • Lyse the cells to release intracellular proteins.

    • Transfer the cell lysates to a microplate for analysis.

    • Perform a TR-FRET or ELISA-based assay using antibodies specific for total SLP-76 and phospho-SLP-76 (Ser376).

    • Measure the signal and calculate the IC50 value for the inhibition of SLP-76 phosphorylation.

2. IL-2 Secretion Assay

This functional assay measures the downstream consequence of HPK1 inhibition on T-cell activation, which is an increase in the production and secretion of Interleukin-2 (IL-2).

  • Principle: T-cells are treated with an HPK1 inhibitor and stimulated. The amount of IL-2 secreted into the cell culture supernatant is then quantified. An increase in IL-2 levels indicates enhanced T-cell activation due to HPK1 inhibition.

  • Protocol Outline:

    • Isolate and culture primary human peripheral blood mononuclear cells (PBMCs) or a T-cell line.

    • Treat the cells with a range of inhibitor concentrations.

    • Stimulate the cells with anti-CD3/CD28 antibodies.

    • Incubate the cells for a period (e.g., 24-48 hours) to allow for cytokine production and secretion.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-2 in the supernatant using an ELISA or a bead-based immunoassay (e.g., Luminex).

    • Determine the EC50 value, which is the concentration of the inhibitor that produces half-maximal IL-2 secretion.

Visualizations

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway TCR_CD28 TCR/CD28 Engagement Lck Lck TCR_CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76_Complex LAT/SLP-76 Complex ZAP70->LAT_SLP76_Complex HPK1 HPK1 (MAP4K1) LAT_SLP76_Complex->HPK1 Downstream_Signaling Downstream T-Cell Activation (e.g., IL-2 Production) LAT_SLP76_Complex->Downstream_Signaling Positive Regulation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Inhibition Inhibition of T-Cell Activation pSLP76->Inhibition Hpk1_IN_24 This compound & First-Gen Inhibitors Hpk1_IN_24->HPK1

Caption: Simplified HPK1 signaling pathway in T-cell activation.

Experimental Workflow for Cellular Potency Assessment

Cellular_Assay_Workflow cluster_pSLP76 pSLP-76 (Ser376) Assay cluster_IL2 IL-2 Secretion Assay Cell_Culture_p 1. Culture T-Cells Inhibitor_Incubation_p 2. Pre-incubate with Inhibitor Cell_Culture_p->Inhibitor_Incubation_p Stimulation_p 3. Stimulate with αCD3/αCD28 Inhibitor_Incubation_p->Stimulation_p Lysis_p 4. Cell Lysis Stimulation_p->Lysis_p Detection_p 5. TR-FRET/ELISA for pSLP-76 Lysis_p->Detection_p IC50_p 6. Calculate IC50 Detection_p->IC50_p Cell_Culture_i 1. Culture T-Cells/PBMCs Inhibitor_Incubation_i 2. Treat with Inhibitor Cell_Culture_i->Inhibitor_Incubation_i Stimulation_i 3. Stimulate with αCD3/αCD28 Inhibitor_Incubation_i->Stimulation_i Incubation_i 4. Incubate (24-48h) Stimulation_i->Incubation_i Supernatant_Collection 5. Collect Supernatant Incubation_i->Supernatant_Collection Detection_i 6. ELISA/Luminex for IL-2 Supernatant_Collection->Detection_i EC50_i 7. Calculate EC50 Detection_i->EC50_i

Caption: Workflow for determining cellular potency of HPK1 inhibitors.

References

Safety Operating Guide

Proper Disposal of Hpk1-IN-24: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers and Scientists in Drug Development

The proper disposal of Hpk1-IN-24, a small molecule kinase inhibitor, is critical for maintaining laboratory safety and environmental compliance. This guide provides procedural, step-by-step instructions for the safe handling and disposal of this compound and similar research chemicals. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not publicly available, an SDS for a similar compound, "HPK1 inhibitor 1," indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Procedures

The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste.

  • Segregation of Waste: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, tubes, flasks, and gloves.

    • Contaminated sharps like needles and syringes.

  • Solid Waste Disposal:

    • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed plastic bag.

    • This bag should then be placed into a designated hazardous waste container.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a leak-proof, sealable container.

    • The container must be compatible with the solvents used (e.g., DMSO, saline).

    • Clearly label the container as "Hazardous Waste" and list all chemical constituents, including this compound and any solvents.

  • Sharps Disposal:

    • All sharps contaminated with this compound must be disposed of immediately into a puncture-proof, compliant sharps container that is clearly labeled as containing cytotoxic or hazardous chemical waste.

  • Decontamination:

    • All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated using an appropriate solvent or cleaning agent. The cleaning materials should also be disposed of as hazardous waste.

  • Final Disposal:

    • Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound or its contaminated materials down the drain or in the regular trash.

Quantitative Data Summary

For safe handling and experimentation, the following data for similar HPK1 inhibitors is provided for reference.

PropertyValueSource Compound
Ki 100 nMThis compound[2]
IC50 2.6 nMHpk1-IN-7[3]
Molecular Weight 474.544 g/mol HPK1 inhibitor 1[1]
Storage (Solid) -20°CHPK1 inhibitor 1[1]
Storage (in Solvent) -80°CHPK1 inhibitor 1[1]

Visualizing Key Processes

To further aid in understanding the context of this compound's use, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

HPK1_Signaling_Pathway cluster_neg_reg HPK1 Mediated Inhibition TCR TCR Engagement Lck Lck TCR->Lck SLP76 SLP-76 Lck->SLP76 HPK1 HPK1 (MAP4K1) SLP76->HPK1 Activates HPK1->SLP76 Phosphorylates & Inhibits NFkB NF-κB Pathway HPK1->NFkB JNK JNK Pathway HPK1->JNK Negative_Regulation Negative Regulation Hpk1_IN_24 This compound Hpk1_IN_24->HPK1 Inhibits T_Cell_Activation T-Cell Activation & Cytokine Production NFkB->T_Cell_Activation AP1 AP-1 Activation JNK->AP1 AP1->T_Cell_Activation Negative_Regulation->T_Cell_Activation Inhibits

Caption: HPK1 signaling pathway in T-cells.

Experimental_Workflow Start Start: Hypothesis Compound_Prep Prepare this compound Stock Solution Start->Compound_Prep In_Vitro_Assay In Vitro Kinase Assay (Determine IC50) Compound_Prep->In_Vitro_Assay Cell_Treatment Treat Cells with This compound Compound_Prep->Cell_Treatment Data_Analysis Data Analysis & Conclusion In_Vitro_Assay->Data_Analysis Cell_Culture Culture Immune Cells (e.g., T-Cells) Cell_Culture->Cell_Treatment Stimulation Stimulate T-Cell Receptor (e.g., anti-CD3/CD28) Cell_Treatment->Stimulation Endpoint_Analysis Endpoint Analysis (e.g., IL-2 ELISA, Western Blot) Stimulation->Endpoint_Analysis Endpoint_Analysis->Data_Analysis Animal_Model In Vivo Studies (Syngeneic Tumor Model) Dosing Administer this compound to Animal Cohorts Animal_Model->Dosing Tumor_Measurement Monitor Tumor Growth & Immune Response Dosing->Tumor_Measurement Tumor_Measurement->Data_Analysis Data_Analysis->Animal_Model

Caption: Experimental workflow for evaluating this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Hpk1-IN-24

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Hpk1-IN-24, a potent hematopoietic progenitor kinase 1 (HPK1) inhibitor. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.

As a novel research chemical, comprehensive toxicological data for this compound is not yet fully available. Therefore, it must be treated as a potent and hazardous compound. The following procedures are based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs) and similar kinase inhibitors. A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

Operation Engineering Control Required Personal Protective Equipment
Weighing and Aliquoting (Powder) Certified Chemical Fume Hood or Glovebox/Isolator- Full-face respirator with P100 (or equivalent) cartridges- Double nitrile gloves- Disposable, solid-front lab coat with tight cuffs- Chemical splash goggles- Shoe covers
Solution Preparation and Handling Certified Chemical Fume Hood- Nitrile gloves (single pair sufficient if no risk of splashing)- Standard lab coat- Safety glasses with side shields
In-vitro / In-vivo Dosing Biosafety Cabinet (for cell-based assays) or Ventilated Cage Changing Station (for animal studies)- Nitrile gloves- Lab coat- Safety glasses or face shield

Note: For operations involving larger quantities or with a higher potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safely working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Controlled Area gather_ppe Assemble and Inspect All Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Equipment and Reagents gather_ppe->gather_materials prep_waste Prepare Labeled Hazardous Waste Containers gather_materials->prep_waste weigh Weigh this compound in a Fume Hood or Isolator prep_waste->weigh dissolve Dissolve in a Suitable Solvent weigh->dissolve perform_exp Perform Experiment dissolve->perform_exp decontaminate_surfaces Decontaminate All Surfaces perform_exp->decontaminate_surfaces dispose_waste Dispose of All Waste in Designated Containers decontaminate_surfaces->dispose_waste remove_ppe Remove PPE in the Correct Order dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.
Experimental Protocols

1. Weighing and Aliquoting Solid this compound:

  • Don all required PPE as specified in the table above.

  • Perform all operations within a certified chemical fume hood or a glovebox.

  • Use a dedicated set of spatulas and weigh boats.

  • Handle the compound gently to avoid generating dust.

  • Close the primary container tightly immediately after use.

  • Clean all equipment used for weighing with an appropriate solvent (e.g., 70% ethanol), collecting the rinsate as hazardous waste.

2. Solution Preparation:

  • In a chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.

  • Cap the vessel and mix by vortexing or sonication until the compound is fully dissolved.

  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Based on information for similar kinase inhibitors, this compound should be considered very toxic to aquatic life.[1]

Waste Stream Disposal Procedure
Solid this compound - Collect in a clearly labeled, sealed container designated for "Potent Compound Waste".- Dispose of through the institution's hazardous waste program.
Contaminated Labware (pipette tips, tubes, etc.) - Collect in a dedicated, lined hazardous waste container within the fume hood.- Seal the container when full and dispose of as hazardous waste.
Liquid Waste (solutions, rinsates) - Collect in a sealed, properly labeled hazardous waste container.- Do not pour down the drain.
Contaminated PPE - Dispose of disposable gloves, lab coats, and other contaminated items in a sealed bag and place in the hazardous waste stream.

Decontamination Procedure:

  • All surfaces and equipment that may have come into contact with this compound must be decontaminated.

  • Wipe surfaces with a solvent known to dissolve the compound (e.g., DMSO, ethanol), followed by a soap and water wash.

  • Collect all cleaning materials as hazardous waste.

By implementing these safety measures, researchers can minimize the risks associated with handling the potent HPK1 inhibitor, this compound, ensuring a safe and controlled laboratory environment. Continuous vigilance and adherence to established protocols are paramount for the protection of all personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.